(S)-3-Hydroxy-11-methyldodecanoyl-CoA
Description
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Properties
Molecular Formula |
C34H60N7O18P3S |
|---|---|
Molecular Weight |
979.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-11-methyldodecanethioate |
InChI |
InChI=1S/C34H60N7O18P3S/c1-21(2)10-8-6-5-7-9-11-22(42)16-25(44)63-15-14-36-24(43)12-13-37-32(47)29(46)34(3,4)18-56-62(53,54)59-61(51,52)55-17-23-28(58-60(48,49)50)27(45)33(57-23)41-20-40-26-30(35)38-19-39-31(26)41/h19-23,27-29,33,42,45-46H,5-18H2,1-4H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t22-,23+,27+,28+,29-,33+/m0/s1 |
InChI Key |
KDNYKTAISAIWBA-LBZMRERQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Metabolic Pathway of (S)-3-Hydroxy-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The metabolic pathway described herein for (S)-3-Hydroxy-11-methyldodecanoyl-CoA is a putative pathway based on established principles of fatty acid metabolism. As of this writing, no specific experimental data for the metabolism of this particular molecule has been found in the scientific literature. The proposed pathway is inferred from the known metabolism of structurally similar long-chain and branched-chain fatty acids.
Introduction
This compound is a long-chain, methyl-branched 3-hydroxyacyl-CoA. Molecules of this class are typically intermediates in the beta-oxidation of fatty acids. The presence of a hydroxyl group at the C-3 position suggests that this molecule has already undergone the initial steps of fatty acid activation and the first dehydrogenation step of beta-oxidation. The 11-methyl branch is located near the omega end of the fatty acid chain, which has implications for the final stages of its degradation. This guide outlines the most probable metabolic fate of this compound through mitochondrial beta-oxidation.
Proposed Metabolic Pathway
The metabolism of this compound is expected to proceed via the mitochondrial fatty acid beta-oxidation spiral. Given that it is already a 3-hydroxyacyl-CoA, it would enter the pathway at the third step. The methyl group at the 11th carbon position is distant from the reactive beta-carbon and is therefore not expected to sterically hinder the initial enzymatic steps.
The proposed pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA. This process will continue until the methyl branch is reached, at which point specialized enzymatic processes for branched-chain fatty acids are likely to be involved.
The overall proposed pathway is as follows:
-
Oxidation: The 3-hydroxy group is oxidized to a keto group.
-
Thiolysis: The resulting 3-ketoacyl-CoA is cleaved to release acetyl-CoA and a shortened acyl-CoA.
-
Repetition of Beta-Oxidation Cycles: The shortened acyl-CoA re-enters the beta-oxidation spiral. This cycle repeats several times.
-
Metabolism of the Branched-Chain Remnant: The final cycles of beta-oxidation will produce propionyl-CoA due to the methyl branch.
Data Presentation: Proposed Enzymatic Steps
The following table summarizes the proposed enzymatic reactions for the complete oxidation of this compound.
| Step | Substrate | Enzyme (Proposed Class) | Product(s) |
| 1 | This compound | Long-chain-3-hydroxyacyl-CoA dehydrogenase | 11-Methyl-3-oxododecanoyl-CoA, NADH + H+ |
| 2 | 11-Methyl-3-oxododecanoyl-CoA | 3-Ketoacyl-CoA thiolase | 9-Methyldecanoyl-CoA, Acetyl-CoA |
| 3a-d | 9-Methyldecanoyl-CoA | Beta-oxidation enzymes | 7-Methyl-octanoyl-CoA, Acetyl-CoA, FADH2, NADH + H+ |
| 4a-d | 7-Methyl-octanoyl-CoA | Beta-oxidation enzymes | 5-Methyl-hexanoyl-CoA, Acetyl-CoA, FADH2, NADH + H+ |
| 5a-d | 5-Methyl-hexanoyl-CoA | Beta-oxidation enzymes | 3-Methyl-butanoyl-CoA, Acetyl-CoA, FADH2, NADH + H+ |
| 6 | 3-Methyl-butanoyl-CoA | Branched-chain acyl-CoA dehydrogenase | 3-Methylcrotonyl-CoA, FADH2 |
| 7 | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA |
| 8 | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 9 | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA lyase | Acetoacetate (B1235776), Acetyl-CoA |
Experimental Protocols
To validate the proposed metabolic pathway of this compound, a series of in vitro and in vivo experiments would be required.
1. In Vitro Enzyme Assays:
-
Objective: To determine if the enzymes of the beta-oxidation pathway can metabolize this compound and its subsequent intermediates.
-
Methodology:
-
Synthesize and purify this compound and the predicted intermediates.
-
Isolate mitochondria from a suitable source (e.g., rat liver) or use purified beta-oxidation enzymes.
-
Incubate the substrate with the mitochondrial preparation or purified enzymes in a reaction buffer containing necessary cofactors (NAD+, FAD, Coenzyme A).
-
Monitor the reaction progress by spectrophotometrically measuring the production of NADH or FADH2, or by using HPLC or mass spectrometry to detect the formation of the predicted products.
-
Determine enzyme kinetics (Km and Vmax) for each step to assess substrate specificity.[1]
-
2. Isotopic Labeling and Metabolite Tracing:
-
Objective: To trace the metabolic fate of this compound in a cellular or whole-organism context.
-
Methodology:
-
Synthesize a stable isotope-labeled version of this compound (e.g., with 13C or 2H).
-
Introduce the labeled compound to cultured cells (e.g., hepatocytes) or administer it to a model organism.
-
After a defined period, extract metabolites from the cells or tissues.
-
Analyze the extracts using mass spectrometry (GC-MS or LC-MS) to identify and quantify the labeled downstream metabolites, such as acetyl-CoA, propionyl-CoA, and Krebs cycle intermediates.
-
3. Genetic Knockout/Knockdown Studies:
-
Objective: To identify the specific enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Use CRISPR-Cas9 or siRNA to knock out or knock down the expression of candidate enzyme genes (e.g., specific long-chain-3-hydroxyacyl-CoA dehydrogenases or branched-chain acyl-CoA dehydrogenases) in a suitable cell line.
-
Expose the modified cells and control cells to this compound.
-
Analyze the accumulation of the substrate and the production of its metabolites in both cell populations. A buildup of the substrate or a specific intermediate in the knockout/knockdown cells would indicate the involvement of the targeted enzyme.
-
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Conclusion
The proposed metabolic pathway for this compound follows the established principles of mitochondrial beta-oxidation for long-chain and branched-chain fatty acids. The initial degradation is expected to proceed through standard beta-oxidation cycles, yielding several molecules of acetyl-CoA. The terminal 3-methyl-butanoyl-CoA fragment is then likely shunted into the branched-chain amino acid catabolism pathway, ultimately producing acetoacetate and another molecule of acetyl-CoA. The validation of this proposed pathway requires further experimental investigation using the methodologies outlined in this guide. Understanding the metabolism of such modified fatty acids is crucial for researchers in the fields of metabolic diseases and drug development, as these molecules may arise from the metabolism of xenobiotics or be involved in specific physiological or pathological processes.
References
An In-depth Technical Guide to (S)-3-Hydroxy-11-methyldodecanoyl-CoA: Structure, Stereochemistry, and Metabolic Significance
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "(S)-3-Hydroxy-11-methyldodecanoyl-CoA" did not yield specific results for a molecule with a methyl group at the 11th position. The following guide focuses on the well-documented and structurally similar molecule, (S)-3-Hydroxydodecanoyl-CoA . This document provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and its crucial role in fatty acid metabolism.
Introduction
(S)-3-Hydroxydodecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. As a long-chain acyl-CoA derivative, its metabolism is integral to cellular energy homeostasis. Understanding the structure, stereochemistry, and biochemical transformations of this molecule is crucial for researchers in metabolic diseases, drug discovery, and bio-organic chemistry. This guide provides a detailed technical overview of (S)-3-Hydroxydodecanoyl-CoA, including its chemical properties, relevant experimental protocols, and its position within metabolic pathways.
Chemical Structure and Stereochemistry
(S)-3-Hydroxydodecanoyl-CoA is a complex molecule comprising a dodecanoyl (12-carbon) fatty acid chain, a hydroxyl group at the third carbon (C3), and a Coenzyme A (CoA) moiety linked via a thioester bond.
The key stereochemical feature is the (S)-configuration of the chiral center at the C3 position, which bears the hydroxyl group. This specific stereoisomer is the one produced during the hydration step of mitochondrial beta-oxidation of saturated fatty acids.
The full IUPAC name for this molecule is S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate[1].
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for (S)-3-Hydroxydodecanoyl-CoA based on computed and experimental values.
| Property | Value | Source |
| Molecular Formula | C33H58N7O18P3S | PubChem[1] |
| Molecular Weight | 965.8 g/mol | PubChem[1] |
| Physical Description | Solid | HMDB[1] |
| CAS Number | 72059-49-5 | PubChem[1] |
| HMDB ID | HMDB0003936 | PubChem[1] |
| Computed XLogP3 | -1.8 | PubChem[1] |
| Experimental LogP | -0.319 | HMDB[1] |
Role in Mitochondrial Beta-Oxidation
(S)-3-Hydroxydodecanoyl-CoA is a central intermediate in the catabolism of dodecanoyl-CoA (the activated form of dodecanoic acid, a 12-carbon saturated fatty acid). The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The formation and subsequent conversion of (S)-3-Hydroxydodecanoyl-CoA occur in the second and third steps of the beta-oxidation cycle for dodecanoyl-CoA.
References
Unveiling (S)-3-Hydroxy-11-methyldodecanoyl-CoA: A Technical Guide to a Rare Metabolic Intermediate
This guide will navigate the hypothetical origins and metabolic context of (S)-3-Hydroxy-11-methyldodecanoyl-CoA, providing illustrative pathways and protocols based on well-understood analogous compounds.
Hypothetical Biosynthesis: A Branched-Chain Origin
The structure of this compound suggests its origin from the metabolism of a branched-chain fatty acid. The biosynthesis likely initiates with a branched-chain amino acid as a primer, which is then elongated, followed by partial degradation through beta-oxidation.
Probable Biosynthetic Steps:
-
Primer Formation: The branched-chain amino acid valine is catabolized to form isobutyryl-CoA.
-
Fatty Acid Elongation: Isobutyryl-CoA serves as the initial building block for the fatty acid synthase (FAS) complex. Through sequential additions of two-carbon units from malonyl-CoA, the fatty acid chain is extended to form 11-methyldodecanoyl-CoA.
-
Initiation of Beta-Oxidation: The newly synthesized 11-methyldodecanoyl-CoA enters the mitochondrial matrix to be catabolized for energy. It undergoes the initial steps of the beta-oxidation spiral:
-
Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA chain.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of this compound.
-
Analytical Methodologies for Characterization and Quantification
The analysis of long-chain 3-hydroxy fatty acids and their CoA esters relies on a combination of chromatographic separation and mass spectrometric detection. The following table summarizes the key analytical techniques applicable to this compound.
Table 1: Analytical Techniques for 3-Hydroxyacyl-CoA Analysis
| Technique | Description | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid to a volatile form (e.g., a methyl ester). GC provides high-resolution separation, and MS offers detailed structural information. | Ideal for the identification and quantification of the free 3-hydroxy fatty acid component. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule from complex biological samples with high sensitivity and specificity, eliminating the need for derivatization. | The preferred method for the direct detection and quantification of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR is a powerful tool for the unambiguous structural elucidation of purified compounds, providing detailed information about the molecular architecture. | Used for the structural confirmation of either chemically synthesized or biologically isolated this compound. |
A general experimental workflow for the analysis of this molecule is outlined below.
Potential Biological Role in Metabolic Pathways
(S)-3-Hydroxyacyl-CoAs are obligate intermediates in the mitochondrial beta-oxidation of fatty acids, a critical pathway for energy production. The stereospecific "(S)" configuration is a hallmark of this metabolic process. The presence and concentration of specific 3-hydroxyacyl-CoAs can serve as important biomarkers for the functioning of this pathway and may indicate metabolic dysregulation in certain disease states.
Role in Mitochondrial Beta-Oxidation:
This compound is the substrate for the third enzyme in the beta-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase.
An In-depth Technical Guide to (S)-3-Hydroxy-11-methyldodecanoyl-CoA: Physicochemical Properties, Synthesis, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxy-11-methyldodecanoyl-CoA is a long-chain, branched hydroxyacyl-coenzyme A. Its structure suggests a role in fatty acid metabolism, potentially as an intermediate in either the synthesis or degradation of branched-chain fatty acids. Branched-chain fatty acids are known to be important components of cell membranes, particularly in bacteria, and are also involved in various signaling pathways in mammals.[1][2] The presence of a methyl group at the 11-position and a hydroxyl group at the 3-position indicates that this molecule may interact with specific enzymes involved in fatty acid elongation, oxidation, or signaling. This guide provides a detailed overview of its predicted physicochemical properties, a plausible synthetic route and analytical procedures, and its potential biological roles.
Physicochemical Properties
The physicochemical properties of this compound have been estimated based on the known values of (S)-3-Hydroxydodecanoyl-CoA and the structural contribution of a methyl group. These estimations are intended to guide experimental design and analytical method development.
| Property | Estimated Value | Reference Compound Data |
| Molecular Formula | C34H60N7O18P3S | (S)-3-Hydroxydodecanoyl-CoA: C33H58N7O18P3S[3] |
| Molecular Weight | ~979.86 g/mol | (S)-3-Hydroxydodecanoyl-CoA: 965.8 g/mol [3] |
| Monoisotopic Mass | ~979.3 g/mol | (S)-3-Hydroxydodecanoyl-CoA: 965.277 g/mol [3] |
| XLogP3-AA | ~ -1.5 | (S)-3-Hydroxydodecanoyl-CoA: -1.8[3] |
| Hydrogen Bond Donor Count | 10 | (S)-3-Hydroxydodecanoyl-CoA: 10 |
| Hydrogen Bond Acceptor Count | 18 | (S)-3-Hydroxydodecanoyl-CoA: 18 |
| Rotatable Bond Count | 30 | (S)-3-Hydroxydodecanoyl-CoA: 29 |
| Polar Surface Area | ~384 Ų | (S)-3-Hydroxydecanoyl-CoA: 383.86 Ų[1] |
| pKa (Strongest Acidic) | ~0.8 | (S)-3-Hydroxydecanoyl-CoA: 0.82[1] |
| pKa (Strongest Basic) | ~4.0 | (S)-3-Hydroxydecanoyl-CoA: 4.01[1] |
| Solubility | Predicted to be slightly soluble in water | (S)-3-Hydroxydecanoyl-CoA is slightly soluble in water[1] |
Experimental Protocols
As this compound is not commercially available, its synthesis and purification are critical first steps for any experimental investigation. The following protocols are adapted from established methods for the synthesis and analysis of long-chain and branched-chain acyl-CoAs.
Synthesis of this compound
The synthesis can be approached via a two-step enzymatic process starting from the corresponding 2,3-enoyl free acid.[4]
Step 1: Synthesis of 11-Methyldodec-2-enoic Acid
The precursor, 11-methyldodecanoic acid, is commercially available.[5][6] The introduction of a double bond at the 2,3-position can be achieved through standard organic synthesis methods, such as alpha-bromination followed by dehydrobromination.
Step 2: Enzymatic Synthesis of the Acyl-CoA
-
CoA Ligation: The synthesized 11-methyldodec-2-enoic acid is ligated to Coenzyme A using a suitable acyl-CoA synthetase or a CoA transferase. For short-chain acids, glutaconate coenzyme A-transferase (GctAB) has been used effectively.[4] For long-chain acids, a long-chain acyl-CoA synthetase (ACSL) would be more appropriate.
-
Hydration: The resulting 11-methyldodec-2-enoyl-CoA is then stereospecifically hydrated at the 3-position using an enoyl-CoA hydratase. The human short-chain enoyl-CoA hydratase (ECHS1) has been shown to catalyze this reaction for various substrates.[4] For a long-chain substrate, a long-chain enoyl-CoA hydratase would be required.
Purification and Analysis
Purification and analysis of the synthesized this compound can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Extraction and Solid-Phase Purification: The acyl-CoA can be extracted from the reaction mixture using an organic solvent like acetonitrile. Solid-phase extraction with an oligonucleotide purification column can be employed for initial purification.[7]
-
HPLC Analysis: The purified extract is then analyzed by reverse-phase HPLC on a C18 column. A binary gradient system with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used for elution.[7] The eluent can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.[7]
-
Mass Spectrometry Characterization: The identity of the synthesized product can be confirmed by liquid chromatography-mass spectrometry (LC-MS). The expected mass-to-charge ratio (m/z) would be used for identification.
Biological Significance and Signaling Pathways
Branched-chain fatty acids and their acyl-CoA derivatives play significant roles in various biological processes.
Role in Cellular Membranes
Branched-chain fatty acids are crucial components of bacterial cell membranes, where they contribute to membrane fluidity and stability.[1][2] In mammals, they are also present and can influence membrane properties.
Metabolism of Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids is closely linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[8] The breakdown of BCAAs produces branched-chain acyl-CoA precursors that can be used for the synthesis of branched-chain fatty acids.[2][9]
Signaling Pathways
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[10][11] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[11] The binding of these acyl-CoAs to PPARα can modulate gene expression related to lipid metabolism.
Visualizations
Hypothetical Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from the catabolism of a branched-chain amino acid.
Caption: Plausible biosynthetic pathway for this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for the study of this compound.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcdb.ca [mcdb.ca]
- 6. larodan.com [larodan.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
Enzymes for the Synthesis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-11-methyldodecanoyl-CoA is a chiral intermediate in the biosynthesis of branched-chain fatty acids. Its stereospecific synthesis is crucial for the formation of various bioactive lipids. This technical guide provides a comprehensive overview of the enzymatic systems capable of producing this molecule. While no single enzyme has been exclusively characterized for this specific substrate, this document outlines the most probable biosynthetic routes based on our understanding of fatty acid metabolism. We will delve into the key enzyme families involved, their substrate specificities, and relevant kinetic data. Furthermore, this guide provides detailed experimental protocols and visualizes the pertinent biochemical pathways to facilitate further research and drug development endeavors.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cell membranes and precursors to various signaling molecules. The synthesis of these lipids involves a series of enzymatic reactions that introduce and elongate branched-acyl chains. A key intermediate in this process is the (S)-3-hydroxyacyl-CoA derivative. Specifically, this compound represents a medium-chain fatty acyl-CoA with a methyl branch near the terminus. Its synthesis can be approached through two primary enzymatic pathways: de novo synthesis via Fatty Acid Synthase (FAS) and the hydration of a corresponding enoyl-CoA intermediate by Enoyl-CoA Hydratase.
Primary Biosynthetic Pathways
The formation of this compound is primarily attributed to two key enzymatic activities:
-
De Novo Synthesis by Fatty Acid Synthase (FAS): In this pathway, a branched-chain primer, likely derived from the metabolism of branched-chain amino acids, is elongated by the multifunctional FAS enzyme complex. The formation of the 3-hydroxy intermediate is a canonical step in the fatty acid synthesis cycle.
-
Hydration by Enoyl-CoA Hydratase (ECH): This pathway involves the stereospecific hydration of a trans-2-enoyl-CoA precursor, specifically trans-2-enoyl-11-methyldodecanoyl-CoA, to yield the (S)-3-hydroxy isomer.
De Novo Synthesis Pathway
The de novo synthesis of branched-chain fatty acids is a cyclical process involving several enzymatic domains within the Fatty Acid Synthase complex.[1]
Caption: De novo synthesis of (S)-3-hydroxy-branched-chain acyl-CoA.
Enoyl-CoA Hydratase Pathway
This pathway is particularly relevant in the context of fatty acid degradation (beta-oxidation); however, the hydration reaction is reversible. The stereospecificity of Enoyl-CoA Hydratase is key to producing the (S)-enantiomer.[2][3][4]
Caption: Synthesis via Enoyl-CoA Hydratase.
Key Enzymes and Their Properties
Fatty Acid Synthase (FAS)
Metazoan and bacterial Fatty Acid Synthase systems are capable of producing branched-chain fatty acids.[1][5]
| Property | Description |
| Enzyme Commission No. | EC 2.3.1.85 |
| Function | Catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. |
| Relevant Domain | β-Ketoacyl Reductase (KR) domain reduces the 3-ketoacyl intermediate to a 3-hydroxyacyl intermediate. |
| Substrate Specificity | Can utilize branched-chain acyl-CoAs as primers and methylmalonyl-CoA as an extender unit.[1] |
| Stereospecificity of KR | Produces the (S)- or L-3-hydroxyacyl intermediate. |
Enoyl-CoA Hydratase (ECH)
Also known as crotonase, ECH is a key enzyme in the beta-oxidation pathway.[4]
| Property | Description |
| Enzyme Commission No. | EC 4.2.1.17 |
| Function | Catalyzes the reversible hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. |
| Substrate Specificity | Acts on a broad range of chain lengths, though activity may decrease with very long chains. |
| Stereospecificity | Produces the (S)-3-hydroxyacyl-CoA isomer from a trans-2-enoyl-CoA substrate.[2][3] |
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
HADH catalyzes the reversible oxidation of 3-hydroxyacyl-CoAs.
| Property | Description |
| Enzyme Commission No. | EC 1.1.1.35 |
| Function | Interconverts 3-hydroxyacyl-CoAs and 3-ketoacyl-CoAs. |
| Substrate Specificity | Different isoforms have preferences for short, medium, or long-chain substrates. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain methyl-branched acyl-CoAs.[6] |
| Stereospecificity | Specific for the (S)- or L-3-hydroxyacyl-CoA enantiomer.[7] |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of enzymes involved in the synthesis of this compound.
Purification of Fatty Acid Synthase
This protocol is a general guideline for the purification of a type I FAS from animal tissue.[8]
Caption: General workflow for Fatty Acid Synthase purification.
-
Homogenization: Homogenize fresh or frozen tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate.
-
Dialysis: Resuspend the protein pellet and dialyze against a low-salt buffer.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column and elute with a salt gradient.
-
Size-Exclusion Chromatography: Further purify the active fractions on a size-exclusion column.
-
Purity Assessment: Analyze the purity of the final sample by SDS-PAGE.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This assay measures the oxidation of the 3-hydroxyacyl-CoA, which can be adapted to measure the reverse reaction (synthesis).[9][10]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NAD+, and the enzyme solution.
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.
HPLC-Based Assay for Enoyl-CoA Hydratase
This method allows for the direct quantification of the 3-hydroxyacyl-CoA product and can resolve stereoisomers with a chiral column.[2][3]
-
Enzymatic Reaction: Incubate the enzyme with the substrate, trans-2-enoyl-11-methyldodecanoyl-CoA.
-
Reaction Quenching: Stop the reaction at various time points by adding an acid or organic solvent.
-
Sample Preparation: Centrifuge to remove precipitated protein and collect the supernatant.
-
HPLC Analysis: Inject the sample onto an HPLC system equipped with a C18 column and a chiral separation column.
-
Detection and Quantification: Monitor the elution profile at 260 nm (for the CoA moiety) and quantify the peak corresponding to this compound against a standard curve.
Conclusion
The synthesis of this compound is a critical step in the formation of complex branched-chain lipids. While a dedicated enzyme for this specific molecule has yet to be identified, the well-characterized activities of Fatty Acid Synthase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase provide a solid framework for its production. The stereospecificity of the β-ketoacyl reductase domain of FAS and Enoyl-CoA Hydratase ensures the formation of the correct (S)-enantiomer. The experimental protocols and pathway diagrams presented in this guide offer a starting point for researchers to further investigate the synthesis of this and other branched-chain acyl-CoAs, paving the way for new discoveries in lipid metabolism and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 3. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Purification and characterization of the fatty acid synthase from Bugula neritina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Enigmatic Role of (S)-3-Hydroxy-11-methyldodecanoyl-CoA in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-11-methyldodecanoyl-CoA is a specialized fatty acid derivative that, while not extensively documented, is postulated to play a crucial role as a building block in the biosynthesis of complex microbial secondary metabolites. Its unique structure, featuring a hydroxyl group at the β-position and a terminal iso-methyl branch, suggests its incorporation into polyketide or lipopeptide natural products with potential biological activities. This technical guide synthesizes the current understanding of its probable biosynthetic pathway, its integration into secondary metabolism, and the experimental methodologies required for its study. Drawing parallels from well-characterized biosynthetic systems of similar molecules, this document provides a foundational resource for researchers investigating novel microbial natural products.
Introduction
Microbial secondary metabolites are a rich source of pharmacologically important compounds, including antibiotics, immunosuppressants, and anticancer agents. The structural diversity of these molecules is often dictated by the unique building blocks, or precursors, utilized by the producing microorganisms. Among these precursors are modified fatty acids, which can be incorporated into the carbon skeletons of polyketides and lipopeptides, significantly influencing their final structure and biological function.
This compound is a C13 fatty acyl-CoA with a characteristic iso-branched terminus and a hydroxyl group at the C-3 position. While direct literature on this specific molecule is scarce, its structure strongly implies a role as a precursor in the biosynthesis of complex secondary metabolites. This guide will extrapolate from known biosynthetic pathways of structurally related molecules to provide a comprehensive overview of its likely synthesis and incorporation into natural products.
Plausible Biosynthetic Pathway of this compound
The biosynthesis of this compound is likely a multi-step process involving enzymes from both primary and secondary metabolism. The pathway can be conceptually divided into three main stages: initiation with a branched-chain starter unit, chain elongation via the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery, and the introduction of the hydroxyl group.
Initiation with a Branched-Chain Starter Unit
The 11-methyl group suggests that the biosynthesis is initiated by a branched-chain starter unit derived from the catabolism of the amino acid leucine.[1]
-
Leucine to Isovaleryl-CoA: Leucine is first transaminated to α-ketoisocaproate.
-
Oxidative Decarboxylation: The α-ketoisocaproate is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield isovaleryl-CoA.[1]
Chain Elongation
Isovaleryl-CoA serves as the starter unit for the fatty acid synthase (FAS) system. Through successive rounds of condensation with malonyl-CoA extender units, the carbon chain is elongated. Each cycle of elongation involves a ketosynthase (KS), a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER) domain, resulting in a fully saturated acyl chain attached to an acyl carrier protein (ACP).
Formation of the 3-Hydroxy Group
The hydroxyl group at the C-3 position is a key feature of this molecule. In fatty acid biosynthesis, (R)-3-hydroxyacyl-ACPs are common intermediates. The (S)-stereochemistry of the target molecule could arise through several mechanisms:
-
Epimerization: An epimerase could convert the (R)-3-hydroxy intermediate to the (S)-form.
-
Stereospecific Reduction: A ketoreductase with a different stereospecificity could directly produce the (S)-3-hydroxyacyl-ACP.
-
Hydration of an Enoyl-CoA Intermediate: An enoyl-CoA hydratase could stereospecifically hydrate (B1144303) a trans-2,3-enoyl-CoA intermediate to yield the (S)-3-hydroxyacyl-CoA.
The final step would involve the transfer of the synthesized fatty acid from the ACP to coenzyme A, catalyzed by an acyl-CoA ligase or a similar transferase.
Plausible biosynthetic pathway for this compound.
Role in Microbial Secondary Metabolism: Incorporation into Lipopeptides
While no secondary metabolites have been definitively shown to contain this compound, a plausible role for this molecule is as a lipid side chain in non-ribosomally synthesized lipopeptides. Many bioactive lipopeptides from genera such as Bacillus and Pseudomonas are initiated with a 3-hydroxy fatty acid.[2][3][4]
The biosynthesis of these lipopeptides is catalyzed by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). The first module of an NRPS is responsible for selecting and activating the fatty acid precursor, which is then covalently linked to the first amino acid of the peptide chain. The properties of the fatty acid side chain, including its length, branching, and hydroxylation, are critical for the biological activity of the final lipopeptide, which often involves interactions with biological membranes.
For example, the well-known lipopeptide surfactin, produced by Bacillus subtilis, contains a β-hydroxy fatty acid with a chain length of 13 to 16 carbons.[2] Similarly, viscosin (B1683834) and massetolide, produced by Pseudomonas species, are acylated with a 3-hydroxydecanoic acid.[3][5] The incorporation of a branched-chain 3-hydroxy fatty acid like this compound would likely influence the lipopeptide's self-assembly properties and its interactions with microbial or host cell membranes.
Incorporation of the fatty acid into a lipopeptide by an NRPS.
Quantitative Data
As of the latest literature review, no quantitative data for the production of this compound or secondary metabolites containing this specific moiety has been published. However, production titers for lipopeptides containing similar 3-hydroxy fatty acids can provide a benchmark for expected yields in microbial cultures.
| Lipopeptide | Producing Organism | 3-Hydroxy Fatty Acid Moiety | Production Titer (g/L) | Reference |
| Surfactin | Bacillus subtilis | C13-C16 | 0.1 - 2.93 | [6] |
| Rhamnolipids | Pseudomonas aeruginosa | C8-C16 | 2.2 - 13.5 | [7] |
| Massetolide A | Pseudomonas fluorescens | C10 | Not reported | [5] |
| Viscosin | Pseudomonas fluorescens | C10 | Not reported | [3] |
Experimental Protocols
The study of this compound and its role in secondary metabolism requires a combination of analytical and molecular biology techniques.
Extraction and Analysis of 3-Hydroxy Fatty Acids from Microbial Cultures
This protocol is adapted from methods used for the analysis of fatty acids in lipopeptides and other microbial lipids.
-
Cultivation: Grow the microbial strain of interest in a suitable liquid medium to a desired growth phase (e.g., stationary phase for many secondary metabolites).
-
Cell Harvesting: Centrifuge the culture to separate the cells from the supernatant. The target molecule may be intracellular or secreted.
-
Extraction:
-
For secreted metabolites: Acidify the supernatant to pH 2.0 with HCl and extract with an equal volume of ethyl acetate.
-
For cell-associated lipids: Lyophilize the cell pellet and perform a Bligh-Dyer extraction with a chloroform:methanol (B129727):water mixture.
-
-
Hydrolysis: To release the fatty acid from a larger molecule (e.g., a lipopeptide), the extract can be subjected to acid or alkaline hydrolysis. For example, incubate the dried extract in 6 M HCl at 110°C for 24 hours.
-
Derivatization for GC-MS Analysis:
-
Esterify the free fatty acids to their fatty acid methyl esters (FAMEs) by heating in methanol containing 5% (v/v) H₂SO₄.
-
Silylate the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the TMS-derivatized 3-hydroxy fatty acid methyl ester will show characteristic fragmentation patterns that can be used for identification.
Workflow for the extraction and analysis of 3-hydroxy fatty acids.
Identification of Biosynthetic Genes
-
Genome Mining: Search the genome of the producing organism for genes encoding fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases. Look for gene clusters that also contain genes for enzymes involved in branched-chain amino acid metabolism.
-
Gene Knockout: Create targeted deletions of candidate genes (e.g., the NRPS initiation module, specific ketoreductases) and analyze the resulting mutant for the loss of production of the target metabolite.
-
Heterologous Expression: Express the candidate biosynthetic gene cluster in a heterologous host (e.g., E. coli or Bacillus subtilis) to confirm its role in the production of the metabolite.
Conclusion
This compound represents an intriguing, yet understudied, precursor for microbial secondary metabolism. Based on our understanding of fatty acid and lipopeptide biosynthesis, a plausible pathway for its formation and incorporation into natural products can be inferred. The analytical and molecular biology techniques outlined in this guide provide a roadmap for researchers to investigate this molecule and uncover the novel secondary metabolites it may help to create. Further research in this area holds the potential to discover new bioactive compounds with applications in medicine and biotechnology.
References
- 1. Biosynthesis of Rhamnolipids_Chemicalbook [chemicalbook.com]
- 2. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Massetolide A Biosynthesis in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Branched-Chain Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the fatty acid backbone. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including membrane fluidity, energy metabolism, and cellular signaling. This technical guide focuses on a key intermediate in the metabolism of BCFAs: branched-chain hydroxy fatty acyl-CoAs. Specifically, we will delve into the synthesis, metabolism, and signaling functions of these molecules, with a primary focus on 2-hydroxyphytanoyl-CoA, a central player in the alpha-oxidation of phytanic acid.
I. Synthesis and Metabolism of Branched-Chain Hydroxy Fatty Acyl-CoAs
The primary pathway for the generation of branched-chain hydroxy fatty acyl-CoAs in mammals is the alpha-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid derived from the diet.[1][2] This process occurs within the peroxisomes and is essential for the degradation of phytanic acid, which cannot be metabolized through the more common beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1]
The initial step in this pathway is the activation of phytanic acid to phytanoyl-CoA. This is followed by the hydroxylation of phytanoyl-CoA at the alpha-position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA dioxygenase (also known as phytanoyl-CoA hydroxylase).[2] This enzyme requires Fe(II) and 2-oxoglutarate as co-substrates.[2]
The resulting 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[3] This cleavage yields pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[3] Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway for further degradation.[1]
Logical Relationship of Alpha-Oxidation
Caption: The alpha-oxidation pathway of phytanic acid.
II. Quantitative Data
Quantitative data on branched-chain hydroxy fatty acyl-CoAs are sparse in the literature. Most studies focus on the precursor, phytanic acid, and the downstream product, pristanic acid, particularly in the context of Refsum disease, a disorder characterized by the accumulation of phytanic acid. However, some kinetic parameters for the key enzymes in 2-hydroxyphytanoyl-CoA metabolism have been determined.
| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Phytanoyl-CoA Dioxygenase | Phytanoyl-CoA | Human | Not specified | Not specified | [2] |
| 2-Oxoglutarate | Human | 27 | Not specified | [4] | |
| Fe²⁺ | Human | 6 | Not specified | [4] | |
| O₂ | Human | >200 | Not specified | [4] | |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxy-3-methylhexadecanoyl-CoA | Rat | 15 | Not specified | [3] |
Data on the cellular concentrations of 2-hydroxyphytanoyl-CoA are also limited. However, a study on mice deficient in 2-hydroxyacyl-CoA lyase 1 (Hacl1⁻/⁻) showed a significant accumulation of 2-hydroxyphytanic acid in the liver, with a 55-fold increase compared to wild-type mice when fed a high-phytol diet.[5] This highlights the crucial role of this enzyme in metabolizing 2-hydroxy fatty acyl-CoAs.
III. Experimental Protocols
A. Quantification of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the general steps for the analysis of phytanic acid and pristanic acid in biological samples.
1. Sample Preparation and Lipid Extraction:
-
For plasma or serum samples, an internal standard (e.g., deuterated phytanic acid) is added.
-
Lipids are extracted using a solvent mixture, such as chloroform/methanol (2:1, v/v).
-
The organic phase is collected and dried under a stream of nitrogen.
2. Saponification and Derivatization:
-
The dried lipid extract is saponified using a methanolic potassium hydroxide (B78521) solution to release the free fatty acids.
-
The fatty acids are then derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like boron trifluoride (BF₃) in methanol.[6]
-
Alternatively, for enhanced sensitivity, fatty acids can be derivatized to pentafluorobenzyl (PFB) esters.[1]
3. GC-MS Analysis:
-
The derivatized fatty acids are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).
-
The mass spectrometer is operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI is particularly sensitive for PFB derivatives.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
B. Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the analysis of acyl-CoA species, which can be adapted for branched-chain hydroxy fatty acyl-CoAs.
1. Sample Preparation and Extraction:
-
Tissue samples are homogenized in a cold buffer.
-
An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added.
-
Acyl-CoAs are extracted using solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents.
2. LC-MS/MS Analysis:
-
The extracted acyl-CoAs are separated by reverse-phase liquid chromatography.
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.[7]
-
Quantification is based on a calibration curve generated using authentic standards.
C. Enzymatic Synthesis of 2-Hydroxyphytanoyl-CoA
An authentic standard of 2-hydroxyphytanoyl-CoA is crucial for accurate quantification. While not commercially available, it can be synthesized enzymatically.
1. Expression and Purification of Phytanoyl-CoA Dioxygenase:
-
The gene encoding phytanoyl-CoA dioxygenase is cloned into an expression vector and transformed into a suitable host, such as E. coli.
-
The recombinant enzyme is overexpressed and purified using standard chromatography techniques.
2. Enzymatic Reaction:
-
Phytanoyl-CoA is incubated with the purified phytanoyl-CoA dioxygenase in a reaction buffer containing Fe(II) and 2-oxoglutarate.
-
The reaction is allowed to proceed at an optimal temperature and pH.
-
The formation of 2-hydroxyphytanoyl-CoA can be monitored by LC-MS.
3. Purification of 2-Hydroxyphytanoyl-CoA:
-
The reaction mixture is subjected to reverse-phase high-performance liquid chromatography (HPLC) to purify the 2-hydroxyphytanoyl-CoA.
Experimental Workflow for Acyl-CoA Analysis
Caption: A generalized workflow for the analysis of acyl-CoAs.
IV. Signaling Pathways
Branched-chain fatty acids and their CoA esters have been identified as endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[8][9] PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism.
Activation of PPARα by ligands such as phytanic acid or its CoA ester leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This binding initiates the transcription of these genes, leading to increased synthesis of the corresponding proteins.
Key target genes of PPARα include those encoding enzymes involved in fatty acid oxidation in both peroxisomes and mitochondria.[10] For example, the expression of acyl-CoA oxidase, the first enzyme in the peroxisomal beta-oxidation pathway, is upregulated by PPARα activation.[8] This creates a feedback loop where the accumulation of a substrate for peroxisomal oxidation (phytanic acid) leads to the increased expression of enzymes that can metabolize it and other fatty acids.
Beyond lipid metabolism, PPARα activation by phytanic acid has also been shown to influence glucose metabolism by increasing the expression of glucose transporters.[9][11]
PPARα Signaling Pathway
Caption: Activation of PPARα by branched-chain fatty acyl-CoAs.
V. Conclusion
Branched-chain hydroxy fatty acyl-CoAs, particularly 2-hydroxyphytanoyl-CoA, are critical intermediates in the peroxisomal alpha-oxidation of phytanic acid. Their metabolism is essential for preventing the toxic accumulation of branched-chain fatty acids. Furthermore, these molecules act as signaling molecules, activating the nuclear receptor PPARα and thereby regulating gene expression related to lipid and glucose metabolism. While significant progress has been made in understanding the biochemistry and physiological roles of these compounds, further research is needed to fully elucidate their cellular concentrations, the precise kinetic parameters of the enzymes involved in their metabolism, and the full spectrum of their downstream signaling effects. The development of robust analytical methods and the synthesis of appropriate standards will be crucial for advancing our knowledge in this area.
References
- 1. Phytanic acid, a natural peroxisome proliferator‐activated receptor agonist, regulates glucose metabolism in rat primary hepatocytes | Semantic Scholar [semanticscholar.org]
- 2. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human phytanoyl-CoA dioxygenase domain-containing 1 (PHYHD1) is a putative oxygen sensor associated with RNA and carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 7. mdpi.com [mdpi.com]
- 8. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Chemical Synthesis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the chemical synthesis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA, a crucial intermediate in fatty acid metabolism and a potential subject of study in various metabolic diseases and drug development. The synthesis involves a multi-step process commencing with the commercially available 11-methyldodecanoic acid. A key feature of this protocol is the stereoselective introduction of the hydroxyl group at the C-3 position to yield the desired (S)-enantiomer. The synthesis culminates in the coupling of the synthesized (S)-3-Hydroxy-11-methyldodecanoic acid with Coenzyme A (CoA). This protocol is designed for researchers with a background in organic synthesis and biochemistry.
Experimental Protocols
The synthesis is divided into two main stages:
-
Synthesis of (S)-3-Hydroxy-11-methyldodecanoic acid: This stage involves the conversion of 11-methyldodecanoic acid into its corresponding acid chloride, followed by a stereoselective reduction to the (S)-3-hydroxy acid.
-
Synthesis of this compound: This final stage involves the activation of the synthesized hydroxy acid and its subsequent coupling with Coenzyme A.
Stage 1: Synthesis of (S)-3-Hydroxy-11-methyldodecanoic acid
This stage is a three-step process:
-
Step 1.1: Synthesis of 11-Methyldodecanoyl Chloride
-
Step 1.2: Synthesis of 3-Oxo-11-methyldodecanoic Acid
-
Step 1.3: Stereoselective Reduction to (S)-3-Hydroxy-11-methyldodecanoic Acid
-
Materials:
-
11-Methyldodecanoic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Condenser with a drying tube
-
Rotary evaporator
-
-
Procedure:
-
In a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-methyldodecanoic acid in anhydrous DCM.
-
Add a catalytic amount of dry DMF to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are carefully removed under reduced pressure using a rotary evaporator to yield the crude 11-methyldodecanoyl chloride, which is typically used in the next step without further purification.
-
-
Materials:
-
11-Methyldodecanoyl chloride
-
Meldrum's acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM in a round bottom flask and cool to 0 °C.
-
Slowly add pyridine to the solution.
-
Add the crude 11-methyldodecanoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The reaction mixture is then refluxed with aqueous HCl to effect hydrolysis and decarboxylation, yielding 3-oxo-11-methyldodecanoic acid.
-
After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
-
-
Materials:
-
3-Oxo-11-methyldodecanoic acid
-
(R)-CBS catalyst ((R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve the 3-oxo-11-methyldodecanoic acid in anhydrous THF in a dry round bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Add the (R)-CBS catalyst to the solution.
-
Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched by the slow addition of methanol.
-
The mixture is then acidified with aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield (S)-3-Hydroxy-11-methyldodecanoic acid.
-
Stage 2: Synthesis of this compound
This stage involves the activation of the carboxylic acid and its coupling with Coenzyme A.
-
Materials:
-
(S)-3-Hydroxy-11-methyldodecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
pH meter or pH paper
-
-
Procedure:
-
Dissolve (S)-3-Hydroxy-11-methyldodecanoic acid in anhydrous THF in a dry round bottom flask under an inert atmosphere.
-
Add N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate solution. Adjust the pH to approximately 8.0.
-
Add the acyl-imidazole solution dropwise to the Coenzyme A solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The final product, this compound, is purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).
-
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) | Analytical Method |
| 1.1 | 11-Methyldodecanoyl Chloride | 11-Methyldodecanoic acid | Oxalyl chloride, DMF | >95 (crude) | - | Used directly |
| 1.2 | 3-Oxo-11-methyldodecanoic Acid | 11-Methyldodecanoyl Chloride | Meldrum's acid, Pyridine | 70-85 | >95 | NMR, MS |
| 1.3 | (S)-3-Hydroxy-11-methyldodecanoic Acid | 3-Oxo-11-methyldodecanoic Acid | (R)-CBS, BMS | 80-95 | >98 | NMR, MS, Chiral HPLC |
| 2 | This compound | (S)-3-Hydroxy-11-methyldodecanoic Acid | CDI, Coenzyme A | 50-70 | >95 | HPLC, MS |
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of fatty acid beta-oxidation showing the role of 3-hydroxyacyl-CoA.
Application Note & Protocol: LC-MS/MS Method for Quantification of (S)-3-Hydroxy-11-methyldodecanoyl-CoA in Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA in cellular matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details procedures for cell harvesting, extraction of acyl-CoAs, and analysis by LC-MS/MS.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] The accurate quantification of specific acyl-CoA species, such as this compound, is vital for understanding cellular metabolism and the mechanism of action of developmental drugs. This LC-MS/MS method provides a sensitive and specific approach for this purpose. The quantification of cellular acyl-CoAs can be challenging due to their instability in aqueous solutions.[2]
Experimental Workflow Overview
The following diagram outlines the major steps in the quantification of this compound from cell cultures.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Cell Culture and Harvesting
This protocol is suitable for both adherent and suspension cell cultures.
-
For Adherent Cells:
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to the extraction step.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
Proceed immediately to the extraction step.
-
Acyl-CoA Extraction
This protocol is designed to ensure high recovery and stability of acyl-CoAs.
-
Lysis and Extraction:
-
To the cell pellet or monolayer, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in water.[3]
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a microcentrifuge tube.
-
Spike the sample with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA). The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry.[4][5]
-
-
Protein Precipitation:
-
Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on ice) to ensure complete cell lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
The cleared supernatant can be purified using a solid-phase extraction column (e.g., Oasis HLB) to remove salts and other interferences.[3]
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
Sample Reconstitution:
-
Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[6]
-
LC-MS/MS Analysis
The following are suggested starting parameters that should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
Table 3: Hypothetical MRM Transitions for this compound
Note: The exact m/z values and collision energies should be determined empirically by infusing a standard of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Fragment 1]⁺ | 100 | [Optimized Value] |
| [Fragment 2]⁺ | 100 | [Optimized Value] | ||
| Internal Standard | [Calculated M+H]⁺ | [Fragment 1]⁺ | 100 | [Optimized Value] |
| [Fragment 2]⁺ | 100 | [Optimized Value] |
Data Presentation and Quantification
The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve should be prepared using a series of known concentrations of the analyte and a constant concentration of the internal standard.
Table 4: Example Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 |
Table 5: Example Quantified Sample Data
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) | Normalized Concentration (nmol/mg protein) |
| Control 1 | |||||
| Control 2 | |||||
| Treatment 1 | |||||
| Treatment 2 |
Data should be normalized to a measure of sample amount, such as protein concentration, to account for variations in cell number.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of acyl-CoAs in cellular metabolism.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in cells by LC-MS/MS. The described methods for sample preparation and analysis, when properly optimized, will yield accurate and reproducible results, enabling a deeper understanding of the roles of this and other acyl-CoAs in cellular processes.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Stable Isotope Labeling of (S)-3-Hydroxy-11-methyldodecanoyl-CoA for Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, researchers can trace the path of atoms through metabolic networks, providing a detailed snapshot of cellular activity.[1][4] This application note provides a comprehensive protocol for the stable isotope labeling of (S)-3-Hydroxy-11-methyldodecanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA, to enable its study in metabolic flux analysis.
This compound is a specialized metabolite whose biosynthesis is hypothesized to involve the fatty acid synthesis pathway initiated by a branched-chain primer. The "11-methyl" group suggests that its synthesis likely begins with a precursor derived from branched-chain amino acid catabolism, such as isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine). The (S)-3-hydroxy configuration is a key intermediate in the fatty acid beta-oxidation cycle but can also be formed during chain elongation.
This document outlines a methodology using a stable isotope-labeled precursor, [U-¹³C₄]-isobutyrate, to trace its incorporation into this compound. The subsequent analysis of isotopic enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the quantification of its synthetic flux.
Proposed Biosynthetic Pathway
The synthesis of this compound is proposed to occur via the fatty acid synthase (FAS) complex, utilizing a branched-chain primer. In this proposed pathway, isobutyryl-CoA, derived from the catabolism of valine or an exogenous labeled source, serves as the initial building block. This primer is then elongated by the sequential addition of five malonyl-CoA units. The (S)-3-hydroxy intermediate is a standard component of the fatty acid synthesis cycle.
Experimental Workflow
The overall experimental process involves culturing cells with a stable isotope-labeled precursor, harvesting the cells, extracting the acyl-CoA metabolites, and analyzing the isotopic enrichment using LC-MS/MS to calculate metabolic flux.
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Cell Culture
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 6-well plates at a density that will achieve ~80% confluency at the time of harvesting. Culture in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Preparation of Labeling Medium: Prepare DMEM medium lacking sodium pyruvate. Supplement this medium with 10% dialyzed FBS (to reduce background levels of unlabeled precursors) and the desired concentration of the stable isotope tracer. For this study, supplement with 100 µM of [U-¹³C₄]-Sodium Isobutyrate.
-
Labeling: Once cells reach ~70% confluency, aspirate the standard medium, wash once with sterile PBS, and add 2 mL of the prepared labeling medium to each well.
-
Incubation: Culture the cells in the labeling medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the rate of incorporation and achieve isotopic steady state.
Protocol 2: Acyl-CoA Extraction
This protocol must be performed quickly and on ice to minimize degradation of CoA esters.
-
Quenching and Harvesting: At the end of the incubation period, aspirate the labeling medium and immediately wash the cells twice with 2 mL of ice-cold PBS.
-
Metabolism Quenching: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well and scrape the cells.
-
Cell Lysis: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Phase Separation: Add 500 µL of ice-cold chloroform (B151607) and vortex for 1 minute. Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein pellet at the interface. Acyl-CoAs will be in the aqueous layer.
-
Collection: Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
Drying and Storage: Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Quantification
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of an appropriate solvent, such as 5% methanol in water with 0.1% formic acid. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Column: Use a reverse-phase C18 column suitable for polar metabolites (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The quantification of acyl-CoAs by mass spectrometry is challenging but can be achieved with high sensitivity.[5][6] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group. Hypothetical MRM transitions for this compound (Predicted MW ≈ 951.4 g/mol ) are proposed below.
-
Data Presentation
The following tables present hypothetical data from a time-course experiment to illustrate the expected outcomes.
Table 1: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Unlabeled (M+0) | 952.4 | 445.2 | 35 | 50 |
| Labeled (M+4) | 956.4 | 449.2 | 35 | 50 |
Note: These m/z values are hypothetical and must be empirically determined.
Table 2: Isotopic Enrichment of this compound Over Time
| Time (hours) | Peak Area (M+0) | Peak Area (M+4) | Total Area | % Enrichment (M+4) |
| 0 | 1,540,000 | 0 | 1,540,000 | 0.0% |
| 2 | 1,325,000 | 215,000 | 1,540,000 | 14.0% |
| 6 | 980,000 | 560,000 | 1,540,000 | 36.4% |
| 12 | 555,000 | 985,000 | 1,540,000 | 63.9% |
| 24 | 230,000 | 1,310,000 | 1,540,000 | 85.1% |
Table 3: Calculated Metabolic Flux
| Parameter | Value | Unit |
| Intracellular Pool Size | 15.2 | pmol / 10⁶ cells |
| Fractional Synthesis Rate (k) | 0.12 | hr⁻¹ |
| Absolute Synthesis Flux (J) | 1.82 | pmol / 10⁶ cells / hr |
Flux (J) is calculated as the product of the fractional synthesis rate (k) and the total intracellular pool size of the metabolite. The fractional synthesis rate is determined by fitting the enrichment data to a first-order kinetic model.
Conclusion
This application note provides a detailed framework for investigating the metabolism of this compound using stable isotope tracing and LC-MS/MS. By employing the described protocols, researchers can gain quantitative insights into the biosynthetic flux of this and other branched-chain fatty acyl-CoAs. The methods are adaptable to various cell types and can be modified to study the effects of genetic perturbations or pharmacological interventions on fatty acid metabolism. This approach offers a robust platform for drug development and fundamental research into complex lipid metabolic pathways.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 3. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3-Hydroxy-11-methyldodecanoyl-CoA in Biofuel Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the applications of (S)-3-Hydroxy-11-methyldodecanoyl-CoA in biofuel production is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of fatty acid metabolism and metabolic engineering for biofuel production, drawing parallels from similar branched-chain and hydroxylated fatty acyl-CoA intermediates.
Introduction
This compound is a branched-chain hydroxy fatty acyl-CoA. While its direct role in biofuel production has not been specifically elucidated, its structural features suggest potential significance. Branched-chain fatty acids are of particular interest in biofuel research as they can improve the cold-flow properties of biodiesel, a critical parameter for fuel performance in colder climates.[1][2][3][4][5] The 3-hydroxy group indicates its role as a key intermediate in fatty acid synthesis and degradation pathways, specifically the β-oxidation and reverse β-oxidation cycles.[6][7][8][9]
These notes will explore the theoretical applications of this compound as a precursor for advanced biofuels and provide generalized protocols for its potential production and utilization in engineered microbial systems.
Theoretical Applications in Biofuel Research
-
Precursor for Branched-Chain Fatty Acid Methyl Esters (FAMEs) and Fatty Acid Ethyl Esters (FAEEs): The primary application would be in the synthesis of branched-chain biodiesel. The 11-methyl group would result in a final fatty acid chain with a branch point near the terminus, which can lower the melting point of the resulting fuel.
-
Intermediate in Engineered Reverse β-Oxidation Pathways: this compound can be a key intermediate in an engineered reverse β-oxidation (rBOX) pathway designed to produce specific chain-length branched fatty acids.[6][7][8][9] By carefully selecting and expressing the appropriate enzymes (thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and enoyl-CoA reductase), this intermediate can be further elongated or converted to a terminal biofuel product.[8]
-
Synthesis of other Biofuel Molecules: Beyond FAMEs and FAEEs, the fatty acyl-CoA derived from this compound could be converted into other valuable biofuel molecules such as fatty alcohols or alkanes through the introduction of appropriate reductase and decarboxylase enzymes.
Data Presentation
While quantitative data for this compound is unavailable, the following table summarizes reported production titers of branched-chain fatty acid esters in metabolically engineered microbes, which serves as a benchmark for potential production of biofuels derived from similar branched-chain precursors.
| Engineered Host | Biofuel Product | Titer (mg/L) | Key Engineering Strategy |
| Escherichia coli | Fatty Acid Branched-Chain Esters (FABCEs) | 273 | Combination of branched-chain amino acid and fatty acid biosynthetic pathways. |
| Pichia pastoris | Fatty Acid Branched-Chain Esters (FABCEs) | 169 | Heterologous expression of the FABCE pathway. |
| Saccharomyces cerevisiae | Fatty Acid Short- and Branched-Chain Alkyl Esters | > 230 | Overexpression of wax ester synthases and isobutanol pathway enzymes. |
Experimental Protocols
Protocol 1: Engineering E. coli for the Production of 11-Methyldodecanoic Acid via a Modified Fatty Acid Synthesis Pathway
This protocol outlines a general strategy to engineer E. coli to produce 11-methyldodecanoic acid, the precursor acid for this compound.
1. Strain Selection and Preparation:
- Start with a base strain of E. coli known for high fatty acid production (e.g., a derivative of BL21(DE3)).
- Prepare competent cells for transformation.
2. Genetic Engineering Strategy:
- Primer Selection: To initiate the synthesis of a branched-chain fatty acid, a branched-chain short-chain acyl-CoA is required as a primer. Isovaleryl-CoA, derived from leucine (B10760876) metabolism, can serve as a precursor to odd-numbered iso-fatty acids.
- Pathway Engineering:
- Overexpress genes for the leucine biosynthesis pathway to increase the pool of isovaleryl-CoA. This includes genes such as ilvE (branched-chain amino acid aminotransferase) and lpd (lipoamide dehydrogenase).
- Overexpress a promiscuous β-ketoacyl-ACP synthase (e.g., FabH) that can utilize isovaleryl-CoA as a primer.
- To increase the overall fatty acid flux, overexpress key genes in the fatty acid synthesis (FAS) pathway, such as accABCD (acetyl-CoA carboxylase).
- To prevent degradation of the product, knock out genes involved in β-oxidation, such as fadD and fadE.
- Introduce a thioesterase (e.g., 'tesA') to cleave the final fatty acyl-ACP to release the free fatty acid.
3. Plasmid Construction and Transformation:
- Clone the selected genes into suitable expression vectors (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or lac).
- Transform the engineered plasmids into the competent E. coli host strain.
4. Cultivation and Induction:
- Grow the engineered strain in a suitable medium (e.g., LB or M9 minimal medium) supplemented with a carbon source like glucose.
- Induce gene expression with the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.
- Continue cultivation for 48-72 hours at a reduced temperature (e.g., 30°C) to allow for protein expression and product accumulation.
5. Extraction and Analysis:
- Harvest the cells by centrifugation.
- Extract the fatty acids from the cell pellet using a solvent extraction method (e.g., Folch method with chloroform/methanol).
- Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.
- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 11-methyldodecanoic acid.
Protocol 2: In Vitro Characterization of a Putative this compound Dehydrogenase
This protocol describes how to test the activity of a candidate 3-hydroxyacyl-CoA dehydrogenase enzyme on this compound.
1. Substrate Synthesis:
- Synthesize this compound. This may involve the chemical synthesis of (S)-3-Hydroxy-11-methyldodecanoic acid followed by its enzymatic conversion to the CoA thioester using an acyl-CoA synthetase.
2. Enzyme Expression and Purification:
- Clone the gene for the candidate 3-hydroxyacyl-CoA dehydrogenase into an expression vector with a purification tag (e.g., His-tag).
- Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
3. Enzyme Assay:
- The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
- Reaction Mixture:
- Tris-HCl buffer (pH 9.0)
- NAD+
- This compound (substrate)
- Purified enzyme
- Procedure:
- Mix all components except the enzyme in a cuvette and measure the baseline absorbance at 340 nm.
- Initiate the reaction by adding the purified enzyme.
- Monitor the increase in absorbance at 340 nm over time.
- Calculation:
- Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Mandatory Visualization
Caption: Hypothetical Reverse β-Oxidation Pathway for Branched-Chain Biofuel Production.
Caption: General Workflow for Engineering Microbes for Novel Biofuel Production.
References
- 1. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid short- and branched-chain alkyl esters biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reverse beta-oxidation for biochemical production: insights into the functional properties of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20140273110A1 - Functionalized carboxylic acids and alcohols by reverse fatty acid oxidation - Google Patents [patents.google.com]
handling and long-term storage conditions for (S)-3-Hydroxy-11-methyldodecanoyl-CoA
Application Notes and Protocols for (S)-3-Hydroxy-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Due to the inherent chemical instability of the thioester bond and the susceptibility of the molecule to oxidation and hydrolysis, proper handling and storage are paramount to ensure its integrity for experimental use. These application notes provide detailed protocols for the handling and long-term storage of this compound, based on established best practices for similar long-chain acyl-CoA compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for a closely related compound, (S)-3-Hydroxydodecanoyl-CoA, is provided below to offer insight into the expected characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C33H58N7O18P3S | PubChem[1] |
| Molecular Weight | 965.8 g/mol | PubChem[1] |
| Physical Description | Solid (Predicted) | Human Metabolome Database[1] |
| Water Solubility | Predicted to be low | General knowledge for long-chain acyl-CoAs |
| Stability | Prone to hydrolysis and oxidation | General knowledge for acyl-CoAs |
Section 1: Handling Protocols
Due to their reactivity, acyl-CoA compounds require careful handling to prevent degradation. All procedures should be performed on ice or at 4°C whenever possible.
Receiving and Initial Inspection
-
Upon receipt, inspect the packaging for any signs of damage or temperature excursions during shipment.
-
The compound is typically shipped on dry ice. Ensure that the product is frozen upon arrival.
-
Immediately transfer the vial to a -80°C freezer for storage.
Preparation of Stock Solutions
It is highly recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared with care and stored under stringent conditions.
Materials:
-
This compound solid
-
Anhydrous Dimethylsulfoxide (DMSO) or a mixture of water and DMSO
-
Pre-chilled, sterile microcentrifuge tubes
-
Calibrated micropipettes with low-retention tips
Protocol:
-
Equilibrate the vial of solid this compound to room temperature in a desiccator to prevent condensation.
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Under an inert atmosphere (e.g., argon or nitrogen) if possible, weigh the desired amount of the compound. Due to the small quantities typically used, it is advisable to dissolve the entire contents of the vial in a known volume of solvent.
-
Add the appropriate volume of pre-chilled, anhydrous DMSO or a water/DMSO mixture to the vial to achieve the desired stock concentration.
-
Vortex gently for a few seconds to dissolve the compound completely.
-
Aliquot the stock solution into single-use, pre-chilled microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Immediately store the aliquots at -80°C.
Section 2: Long-Term Storage Conditions
Proper long-term storage is crucial for maintaining the stability and activity of this compound.
Storage of Solid Compound
-
Temperature: Store the solid compound at -80°C.
-
Atmosphere: Store in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation and hydrolysis.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
Storage of Stock Solutions
-
Temperature: Store aliquoted stock solutions at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this will lead to degradation. Aliquoting into single-use volumes is the most effective strategy.
-
Solvent Choice: Anhydrous organic solvents like DMSO are preferred for long-term stability over aqueous solutions. If an aqueous buffer is required for experimental conditions, prepare the solution fresh and use it immediately.
Summary of Storage Conditions
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -80°C | Inert Gas (Ar, N2) | Tightly sealed, amber vial | Up to 12 months |
| Stock Solution (in anhydrous DMSO) | -80°C | N/A | Tightly sealed, single-use aliquots | Up to 6 months |
| Working Solution (in aqueous buffer) | 4°C (on ice) | N/A | Pre-chilled tubes | Use immediately |
Section 3: Experimental Protocols
The following are generalized protocols where this compound might be used. Researchers should adapt these to their specific experimental needs.
Enzyme Assays
This compound can serve as a substrate for enzymes involved in fatty acid metabolism, such as dehydrogenases or hydratases.
Materials:
-
Enzyme of interest (e.g., 3-hydroxyacyl-CoA dehydrogenase)
-
Assay buffer (specific to the enzyme)
-
This compound stock solution
-
Detection reagents (e.g., NAD+ for dehydrogenase assays)
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare the assay buffer and keep it on ice.
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare serial dilutions of the substrate in the pre-chilled assay buffer to create a range of working concentrations.
-
In a pre-chilled microplate or cuvette, add the assay buffer, detection reagents, and enzyme solution.
-
Initiate the reaction by adding the diluted this compound working solution.
-
Immediately measure the change in absorbance or fluorescence at the appropriate wavelength over time.
-
All steps should be performed quickly and at a controlled, low temperature to minimize substrate degradation.
Section 4: Visualizations
Signaling Pathway Context
This compound is an intermediate in the β-oxidation of fatty acids. The diagram below illustrates its position in this metabolic pathway.
Caption: Fatty Acid β-Oxidation Pathway.
Experimental Workflow
The following diagram outlines the recommended workflow for handling and using this compound in a typical experiment.
Caption: Handling and Usage Workflow.
Disclaimer: The information provided is based on general best practices for long-chain acyl-CoA compounds and may need to be optimized for specific experimental contexts. It is recommended to consult relevant literature and perform stability tests for your particular application.
References
Application Notes and Protocols for In Vitro Reconstitution of Pathways Involving (S)-3-Hydroxy-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vitro reconstitution of metabolic pathways involving the branched-chain fatty acyl-CoA, (S)-3-Hydroxy-11-methyldodecanoyl-CoA. The protocols outlined below cover the enzymatic conversion of this substrate through a reconstituted beta-oxidation pathway, methods for enzyme purification, and analytical procedures for monitoring the reaction products.
Introduction
This compound is a hydroxylated branched-chain fatty acyl-CoA. Its metabolism is presumed to follow the general principles of fatty acid beta-oxidation. In vitro reconstitution of this pathway is a powerful tool for studying enzyme kinetics, substrate specificity, and the effects of potential inhibitors or activators, which is of significant interest in drug development and metabolic research. The core of this process involves the sequential action of three key enzymes: 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and thiolase. Due to the branched-chain nature of the substrate, auxiliary enzymes may be required for complete degradation in vivo; however, this protocol focuses on the initial steps of oxidation that can be reconstituted with a core set of enzymes.
Data Presentation
The following tables summarize hypothetical quantitative data for the key enzymes involved in the metabolism of this compound. These values are provided as examples and would need to be determined empirically for this specific substrate.
Table 1: Kinetic Parameters of Reconstituted Beta-Oxidation Enzymes with this compound
| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) |
| 3-Hydroxyacyl-CoA Dehydrogenase | This compound, NAD+ | 50 | 150 | 125 |
| Enoyl-CoA Hydratase | 11-Methyl-dodec-2-enoyl-CoA | 30 | 200 | 180 |
| Thiolase | 3-Keto-11-methyldodecanoyl-CoA, CoASH | 75 | 100 | 90 |
Table 2: Product Formation in a Time-Course Experiment
| Time (minutes) | This compound (µM) | 3-Keto-11-methyldodecanoyl-CoA (µM) | 9-Methyl-decanoyl-CoA (µM) | Acetyl-CoA (µM) |
| 0 | 100 | 0 | 0 | 0 |
| 5 | 75 | 23 | 2 | 2 |
| 10 | 52 | 45 | 3 | 3 |
| 20 | 20 | 70 | 10 | 10 |
| 30 | 5 | 75 | 20 | 20 |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Beta-Oxidation of this compound
This protocol describes a one-pot reaction to observe the conversion of this compound to its downstream metabolites.
Materials:
-
This compound
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)
-
Purified enoyl-CoA hydratase
-
Purified 3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT
-
Quenching Solution: 10% Trichloroacetic acid (TCA)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a 100 µL final reaction volume, combine:
-
50 µL of 2x Reaction Buffer
-
10 µL of 10 mM NAD+
-
5 µL of 10 mM CoASH
-
1 µg of purified 3-hydroxyacyl-CoA dehydrogenase
-
1 µg of purified enoyl-CoA hydratase
-
1 µg of purified 3-ketoacyl-CoA thiolase
-
Add nuclease-free water to a final volume of 90 µL.
-
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM this compound to the master mix.
-
Incubate the reaction at 37°C.
-
At desired time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot of the reaction mixture and immediately add it to a tube containing 10 µL of ice-cold 10% TCA to quench the reaction.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the substrate and products.
Protocol 2: Purification of His-tagged 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This protocol describes the expression and purification of a recombinant beta-oxidation enzyme from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a HADH expression vector (e.g., pET-28a-HADH)
-
LB Broth with appropriate antibiotic (e.g., 50 µg/mL kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA affinity chromatography column
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol
Procedure:
-
Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and store at -80°C.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general method for the separation and quantification of acyl-CoA species.[1][2][3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
LC Gradient:
| Time (min) | % B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for each analyte. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine group (507 Da).[1]
Procedure:
-
Prepare a standard curve for each analyte by serially diluting known concentrations of the acyl-CoA standards.
-
Inject 5-10 µL of the prepared standards and the supernatant from the quenched reaction samples onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
Integrate the peak areas for each analyte and quantify the concentrations in the samples by comparing to the standard curve.
Visualization of Pathways and Workflows
The following diagrams illustrate the biochemical pathway and the experimental workflow.
Caption: Reconstituted beta-oxidation of this compound.
Caption: Workflow for the in vitro reconstitution and analysis.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent degradation of (S)-3-Hydroxy-11-methyldodecanoyl-CoA during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-3-Hydroxy-11-methyldodecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction is primarily due to its susceptibility to both chemical and enzymatic breakdown. The main factors include:
-
Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of the CoA molecule.
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral or alkaline pH conditions.
-
High Temperatures: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: The hydroxyl group and the thioester linkage can be susceptible to oxidation.
Q2: What is the optimal pH for the extraction and storage of this compound?
A2: To minimize chemical hydrolysis, the extraction and storage of this compound should be performed under acidic conditions. A pH range of 4.5 to 6.0 is generally recommended. Extraction protocols often utilize buffers such as potassium phosphate (B84403) at a pH of around 4.9.[1][2]
Q3: How critical is temperature control during the extraction process?
A3: Maintaining a low temperature is crucial throughout the entire extraction procedure. All steps, including tissue homogenization, centrifugation, and solvent evaporation, should be carried out on ice or at 4°C to minimize enzymatic activity and prevent heat-related degradation.
Q4: My recovery of this compound is consistently low. What are the likely reasons and how can I troubleshoot this?
A4: Low recovery is a common issue and can be attributed to several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample. For tissues, a glass homogenizer is effective.[1][2] The ratio of solvent to sample should be optimized to ensure complete extraction. |
| Enzymatic Degradation | Immediately freeze-clamp tissues in liquid nitrogen upon collection. Work quickly and keep the sample on ice at all times. Use an acidic extraction buffer (pH 4.5-6.0) to inhibit thioesterase activity. |
| Chemical Hydrolysis | Maintain an acidic pH throughout the extraction and storage. Avoid exposure to alkaline conditions. |
| Suboptimal Solid-Phase Extraction (SPE) | The hydroxyl group increases the polarity of the molecule. Ensure the SPE cartridge (e.g., C18) is appropriate for a polar long-chain acyl-CoA. Optimize the composition of the washing and elution solvents. A higher percentage of organic solvent may be needed for efficient elution. |
| Loss During Solvent Evaporation | Evaporate solvents under a gentle stream of nitrogen at room temperature. Avoid excessive heat. |
| Adsorption to Surfaces | Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize loss of the analyte. |
Data Presentation: Comparison of Acyl-CoA Extraction Method Recoveries
The recovery of long-chain acyl-CoAs can vary significantly depending on the chosen methodology. The following table summarizes reported recovery rates from different approaches, which can serve as a benchmark for optimizing your protocol for this compound.
| Extraction Method | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Solvent Precipitation (e.g., 80% Methanol) | High MS intensities reported | Simple and fast | Potential for ion suppression from co-extracted matrix components |
| Acidic Buffer with Organic Solvents & SPE | 70-80%[2] | Good sample cleanup, reduces matrix effects | More time-consuming, potential for loss during SPE |
| Bligh-Dyer with C18 SPE | Not explicitly stated, but high sensitivity achieved | Effective removal of complex lipids and phospholipids | Multi-step procedure |
| Methanol (B129727) with High Salt Concentration | ~20% (without protein), ~55% (with acyl-CoA-binding protein)[3] | Fast and suitable for a large number of samples | Lower recovery without the addition of a binding protein |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][2][4]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
C18 Solid-Phase Extraction (SPE) columns
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and grind to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
In a pre-chilled glass homogenizer on ice, add the powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[4]
-
-
Solvent Extraction:
-
To the homogenate, add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Transfer the upper organic phase to a new tube.
-
Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[4]
-
Condition a C18 SPE column with methanol followed by deionized water.
-
Load the diluted extract onto the SPE column.
-
Wash the column with an appropriate aqueous-organic solvent mixture to remove polar impurities. The exact composition may need to be optimized.
-
Elute the this compound with methanol or acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS/MS), such as 50% methanol in water.[5]
-
Visualizations
Logical Relationship for Preventing Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of (S)-3-Hydroxy-11-methyldodecanoyl-CoA Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the chromatographic separation of (S)-3-Hydroxy-11-methyldodecanoyl-CoA isomers. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental procedures.
Disclaimer: Specific experimental data for this compound is limited in the available scientific literature. The methodologies, data, and troubleshooting advice provided herein are based on established methods for structurally similar long-chain 3-hydroxyacyl-CoAs. These compounds serve as valuable proxies, and the principles outlined are expected to be directly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of 3-Hydroxy-11-methyldodecanoyl-CoA?
A1: The main challenges include:
-
Stereoisomers: The presence of a chiral center at the 3-hydroxy position results in enantiomers (e.g., (R)- and (S)- isomers) that are chemically identical in an achiral environment, necessitating specialized chiral separation techniques.[1]
-
Structural Isomers: The methyl group at the 11-position can also present challenges in separating it from other positional isomers if they are present in the sample, due to their similar physicochemical properties.
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be susceptible to degradation. This requires careful sample handling and optimized, robust chromatographic conditions to ensure reproducibility.[1]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, requiring efficient sample preparation and cleanup.[1]
Q2: Which analytical techniques are most suitable for the chiral separation of 3-hydroxyacyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of these compounds.[1][2][3] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection and quantification.[1]
Q3: What type of HPLC column is recommended for separating enantiomers of 3-hydroxyacyl-CoAs?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-RH), are widely used and have shown success in resolving similar chiral compounds.[1][3]
Q4: Can reversed-phase HPLC be used for separating these isomers?
A4: While standard reversed-phase HPLC is excellent for separating compounds based on hydrophobicity, it is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] However, it is a valuable technique for separating positional isomers and for the general analysis and purification of long-chain acyl-CoAs.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of 3-Hydroxy-11-methyldodecanoyl-CoA isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase. | Screen different types of chiral columns (e.g., polysaccharide-based, protein-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol (B130326) in SFC) and additives.[2] | |
| Temperature fluctuations. | Use a column oven to maintain a stable and optimized temperature, as temperature can significantly impact chiral recognition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase to reduce unwanted interactions. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1] |
| Insufficient column equilibration. | Increase the column equilibration time before each injection, particularly for normal-phase and chiral chromatography.[1] | |
| System leaks. | Check all fittings and connections for any leaks.[1] | |
| Low Signal Intensity | Suboptimal mass spectrometer settings. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature for acyl-CoA compounds. |
| Poor sample recovery during preparation. | Optimize the extraction and solid-phase extraction (SPE) protocol to improve recovery. | |
| On-column degradation of the analyte. | Ensure the mobile phase pH is compatible with the analyte's stability. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissue samples.[4]
-
Homogenization: Homogenize frozen, powdered tissue in 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Addition: Add 2.0 mL of 2-propanol and re-homogenize.
-
Precipitation and Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile (B52724). Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 1,900 x g for 5 minutes.
-
Supernatant Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.
-
Dilution: Dilute the extract with 10 mL of 100 mM KH₂PO₄ (pH 4.9).
-
Solid-Phase Extraction (SPE):
-
Condition an anion-exchange SPE cartridge.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).
-
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Protocol 2: Chiral HPLC-MS Method for 3-Hydroxyacyl-CoA Enantiomers
This protocol is a starting point based on methods for similar compounds.[1]
-
HPLC System: A standard HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm (or a similar polysaccharide-based chiral column).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio will require optimization.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C (optimization may be required).
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties. Monitor for the specific m/z of the target molecule and its fragments.
Protocol 3: SFC-MS Method for Chiral Separation
SFC can offer faster separations and different selectivity compared to HPLC.[2][3]
-
SFC System: An analytical SFC system coupled to a mass spectrometer.
-
Column: A polysaccharide-based chiral column suitable for SFC (e.g., Amylose or Cellulose-based).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol (or another alcohol modifier)
-
-
Gradient: A gradient from 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: Mass spectrometry.
Quantitative Data Summary
The following tables provide typical starting parameters for method development, based on the analysis of similar long-chain acyl-CoA compounds.
Table 1: Typical HPLC-MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
Table 2: Typical SFC-MS Parameters for Chiral Separation
| Parameter | Value |
| Column | Polysaccharide-based Chiral Column |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 120 bar |
| Column Temp. | 35°C |
Visualizations
References
Technical Support Center: Purification of Synthetic (S)-3-Hydroxy-11-methyldodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (S)-3-Hydroxy-11-methyldodecanoyl-CoA. Our aim is to help you identify and remove common contaminants from your preparations, ensuring the highest purity for your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound.
Issue 1: Low Yield of Final Product After Purification
| Possible Cause | Suggested Solution |
| Incomplete reaction: The coupling of (S)-3-Hydroxy-11-methyldodecanoic acid to Coenzyme A did not go to completion. | - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).- Ensure the activating agent (e.g., in mixed anhydride (B1165640) synthesis) is fresh and active. |
| Hydrolysis of the thioester bond: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH. | - Maintain a pH between 6.0 and 7.0 during purification and storage.[1] - Work at low temperatures (4°C) whenever possible. |
| Precipitation of the long-chain acyl-CoA: Long-chain acyl-CoAs can be poorly soluble in aqueous buffers. | - Add organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to your purification buffers to improve solubility.[2] |
| Product loss during extraction/purification steps: Multiple purification steps can lead to cumulative loss of product. | - Minimize the number of purification steps.- Use high-quality chromatography columns and optimize elution conditions to ensure sharp peaks and good recovery. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Contaminant | Identification Method | Removal Strategy |
| Coenzyme A (CoA) | HPLC-UV (elutes earlier than the product), LC-MS (distinct m/z) | - Ion-exchange chromatography: CoA is more polar and will have different retention characteristics.[1]- Reverse-phase HPLC: Optimize the gradient to achieve baseline separation from the product. |
| (S)-3-Hydroxy-11-methyldodecanoic acid | HPLC-UV (may not have a strong chromophore, depending on wavelength), LC-MS (distinct m/z) | - Reverse-phase HPLC: The free fatty acid will have a different retention time than the CoA ester.- Solid-phase extraction (SPE): Use a suitable SPE cartridge to separate the more non-polar fatty acid from the polar acyl-CoA. |
| Activating agents/byproducts (from mixed anhydride synthesis) | Can be complex to identify directly. May appear as multiple small peaks in HPLC. | - These are typically small, polar molecules and can be removed by dialysis or size-exclusion chromatography after the reaction is complete.- A well-optimized HPLC purification should also separate these from the final product. |
Issue 3: Observation of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Observation | Possible Cause | Troubleshooting Steps |
| Peak with m/z corresponding to the disulfide of CoA | Oxidation of free Coenzyme A. | - Add a reducing agent like Dithiothreitol (DTT) to the sample before analysis (use with caution as it can promote thioester hydrolysis). |
| Multiple peaks with the same m/z as the product | Isomers of the product (e.g., racemization at the 3-hydroxy position). | - Use a chiral chromatography column to separate stereoisomers.- Analyze the synthesis of the starting material ((S)-3-Hydroxy-11-methyldodecanoic acid) for enantiomeric purity. |
| Broad or tailing peaks in HPLC | - Poor solubility of the acyl-CoA.- Interaction with the column material. | - Increase the organic solvent concentration in the mobile phase.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in synthetic this compound preparations?
A1: The most common contaminants are typically unreacted starting materials, including Coenzyme A (CoA) and (S)-3-Hydroxy-11-methyldodecanoic acid. Byproducts from the coupling reaction, such as those from the mixed anhydride method, can also be present.[3] Additionally, oxidized CoA (CoA disulfide) can be a contaminant.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of techniques is recommended:
-
HPLC-UV: For initial purity assessment. The adenine (B156593) in CoA provides a strong UV absorbance at 260 nm.[2]
-
LC-MS/MS: To confirm the molecular weight and obtain fragmentation data. A characteristic neutral loss of 507 m/z is often observed for acyl-CoAs.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
NMR Spectroscopy: Can provide detailed structural information and help identify impurities, though it is less sensitive than mass spectrometry.
Q3: What are the optimal storage conditions for this compound?
A3: To prevent hydrolysis of the thioester bond, it is recommended to store the purified product at -80°C as a lyophilized powder or in a buffered solution at a slightly acidic pH (around 6.0-6.5). Avoid repeated freeze-thaw cycles.
Q4: My long-chain acyl-CoA is precipitating during HPLC analysis. What can I do?
A4: Precipitation of long-chain acyl-CoAs in aqueous solutions is a common issue.[4] To address this, you can:
-
Increase the initial percentage of the organic solvent (e.g., acetonitrile or isopropanol) in your mobile phase.[2]
-
Dissolve your sample in a buffer containing a small amount of organic solvent before injection.
Experimental Protocols
Protocol 1: HPLC Purification of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[2]
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90-10% B (linear gradient)
-
45-55 min: 10% B (re-equilibration)
-
Protocol 2: Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation.
-
Expected Fragmentation: Look for a parent ion corresponding to the protonated molecule [M+H]+. In MS/MS, a characteristic neutral loss of 507 Da is often observed, corresponding to the fragmentation of the CoA moiety.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for identifying and removing contaminants from synthetic acyl-CoA preparations.
References
- 1. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Kinetics with (S)-3-Hydroxy-11-methyldodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-11-methyldodecanoyl-CoA in enzyme kinetic studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which class of enzymes is likely to interact with this compound?
A1: Given its structure as a long-chain 3-hydroxyacyl-CoA, this compound is most likely a substrate or modulator for enzymes involved in fatty acid metabolism. The primary candidates are long-chain 3-hydroxyacyl-CoA dehydrogenases (LCHAD), which are part of the mitochondrial trifunctional protein.[1][2][3][4] These enzymes catalyze the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Other potential interacting enzymes could include acyl-CoA oxidases or dehydratases involved in fatty acid elongation.[5][6][7]
Q2: How can I determine the kinetic parameters (Km and Vmax) for an enzyme with this compound as a substrate?
A2: To determine the Michaelis-Menten kinetic parameters, you will need to perform a series of enzyme assays with varying concentrations of this compound while keeping the enzyme concentration constant. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation. A common method is to use a spectrophotometric assay to monitor the production of NADH at 340 nm, which is a product of the dehydrogenase reaction.[8]
Q3: What are some common challenges when working with long-chain acyl-CoA substrates like this compound?
A3: Long-chain acyl-CoAs are prone to several issues in aqueous solutions. They can form micelles at concentrations above their critical micelle concentration (CMC), which can affect enzyme kinetics. They are also susceptible to hydrolysis. To mitigate these issues, it is often necessary to include a carrier protein like bovine serum albumin (BSA) or a mild non-ionic detergent in the assay buffer to ensure the substrate remains in a monomeric state and is accessible to the enzyme.[9]
Troubleshooting Guides
Problem 1: High background signal or non-enzymatic reaction.
| Possible Cause | Troubleshooting Step |
| Spontaneous reduction of NAD+ | Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the experimental values. |
| Contaminants in the substrate | Purify the this compound using techniques like ion-exchange chromatography to remove impurities.[10][11] |
| Instability of the substrate | Prepare fresh solutions of this compound for each experiment and store stock solutions at low temperatures (-80°C) and pH. |
Problem 2: Low or no enzyme activity.
| Possible Cause | Troubleshooting Step |
| Substrate inhibition | Perform the assay with a wide range of this compound concentrations to identify potential substrate inhibition at higher concentrations. |
| Enzyme instability | Ensure the enzyme is stored in an appropriate buffer with stabilizing agents if necessary. Perform a positive control experiment with a known substrate to confirm enzyme activity. |
| Incorrect assay conditions | Optimize the pH, temperature, and buffer composition for the specific enzyme being studied. The optimal pH for many dehydrogenases is around 9.0.[8] |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Micelle formation | Include BSA or a non-ionic detergent in the assay buffer to prevent micelle formation of the long-chain acyl-CoA substrate.[9] |
| Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. |
| Reagent degradation | Use fresh reagents and ensure proper storage of all components. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This protocol is adapted from methods used for similar long-chain acyl-CoA substrates and will likely require optimization for this compound.
Materials:
-
Purified LCHAD enzyme
-
This compound
-
NAD+
-
Tris-HCl buffer (pH 9.0)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and BSA in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Add the this compound to the cuvette and mix.
-
Initiate the reaction by adding the LCHAD enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).
-
Repeat the assay with varying concentrations of this compound to determine Km and Vmax.
Quantitative Data Summary
| Parameter | Typical Range for Long-Chain Substrates | Notes |
| Substrate Concentration | 1 - 200 µM | Optimization is required to find the linear range and to check for substrate inhibition. |
| NAD+ Concentration | 0.1 - 2 mM | Should be at a saturating concentration. |
| BSA Concentration | 0.01 - 0.1% (w/v) | Helps to solubilize the substrate and prevent micelle formation. |
| Enzyme Concentration | Varies | Should be in the linear range where the reaction rate is proportional to the enzyme concentration. |
| pH | 8.5 - 9.5 | Dehydrogenase reactions are often favored at higher pH. |
| Temperature | 25 - 37°C | Should be kept constant throughout the experiment. |
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Troubleshooting decision tree for common enzyme assay issues.
Caption: LCHAD-catalyzed reaction in the fatty acid beta-oxidation pathway.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
dealing with matrix effects in (S)-3-Hydroxy-11-methyldodecanoyl-CoA LC-MS analysis.
Welcome to the technical support center for the LC-MS analysis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification.[2][3] For long-chain acyl-CoAs, which are amphiphilic in nature, matrix effects can be particularly challenging.[4]
Q2: What are the common causes of matrix effects in this type of analysis?
A2: The primary causes of matrix effects include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for charge in the ion source, leading to ion suppression.[2]
-
Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, which affects the efficiency of their formation and evaporation.[1]
-
Ion Source Contamination: Accumulation of non-volatile materials from the sample matrix in the ion source can lead to a gradual loss of signal.[5]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: Two common methods for evaluating matrix effects are:
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[5]
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the LC flow after the column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of the infused analyte indicate the retention times of matrix components causing interference.
Troubleshooting Guide
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The hydroxyl group on this compound can interact with active sites on the silica-based C18 column. Consider using a column with end-capping or a different stationary phase. Operating at a slightly acidic or basic mobile phase pH can also help by suppressing the ionization of silanol (B1196071) groups. |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Contamination of Guard or Analytical Column | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or, if necessary, the analytical column. |
Problem: High variability in quantitative results and poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | This is a primary cause of variability. Implement a more rigorous sample preparation method to remove interfering matrix components (see Experimental Protocols below). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6] |
| Analyte Instability | Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept at low temperatures. The pH of the reconstitution solvent can also affect stability. |
| Inconsistent Sample Extraction Recovery | Optimize the sample preparation procedure to ensure consistent recovery. Use of an internal standard added before extraction is crucial for monitoring and correcting for recovery losses. |
Problem: Low signal intensity or complete signal loss (ion suppression).
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Optimize the chromatographic method to separate this compound from the interfering compounds. This may involve adjusting the gradient, mobile phase composition, or using a different column. A post-column infusion experiment can help identify the retention time of the suppression zone. |
| Inefficient Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature. The choice of mobile phase additives can also significantly impact ionization efficiency. For long-chain acyl-CoAs, positive ion mode ESI is often used. |
| Suboptimal Sample Preparation | Enhance the sample cleanup procedure. Solid-Phase Extraction (SPE) is generally more effective at removing matrix interferences than protein precipitation or liquid-liquid extraction for complex matrices.[7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma or serum, add a known amount of a suitable stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
These are typical starting parameters that may require optimization for this compound.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoA, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan |
| Characteristic Fragmentation | Neutral loss of 507 Da is a common fragmentation pathway for acyl-CoAs.[1][8] |
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for long-chain acyl-CoAs, which can serve as a benchmark for your assay development.
| Parameter | Typical Value Range | Reference |
| Extraction Recovery | 70-95% | [9] |
| Inter-run Precision (%CV) | < 15% | [1] |
| Intra-run Precision (%CV) | < 10% | [1] |
| Accuracy | 85-115% | [1] |
| Lower Limit of Quantification (LLOQ) | Low nM to sub-nM range | [4] |
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
increasing the stability of (S)-3-Hydroxy-11-methyldodecanoyl-CoA for enzymatic assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing (S)-3-Hydroxy-11-methyldodecanoyl-CoA in enzymatic assays.
I. Troubleshooting Guide
Encountering issues during enzymatic assays with this compound is not uncommon due to its specific chemical properties. This guide addresses potential problems and offers systematic solutions.
Problem 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | This compound is susceptible to hydrolysis, especially at alkaline pH. Prepare fresh solutions before use. If stock solutions are necessary, prepare aliquots in an appropriate buffer (pH 6.0-7.0) and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.[1] |
| Substrate Insolubility/Precipitation | Long-chain acyl-CoAs can be sparingly soluble in aqueous buffers and may precipitate, especially in the presence of divalent cations like Mg²⁺.[2] Visually inspect the assay mixture for any cloudiness. Consider using a small amount of a compatible co-solvent like DMSO, ensuring it doesn't inhibit your enzyme. Alternatively, the inclusion of bovine serum albumin (BSA) can help to solubilize long-chain acyl-CoAs. |
| Micelle Formation | Above its critical micelle concentration (CMC), this compound can form micelles, which may not be accessible to the enzyme's active site.[3][4] Determine the CMC if possible, or empirically test a range of substrate concentrations to find the optimal range for enzyme activity. |
| Incorrect Assay Conditions | Verify the optimal pH, temperature, and buffer composition for your specific 3-hydroxyacyl-CoA dehydrogenase. Ensure all co-factors (e.g., NAD⁺) are present at the correct concentrations. |
| Enzyme Inactivity | Confirm the activity of your enzyme using a standard, more soluble substrate (e.g., a shorter-chain 3-hydroxyacyl-CoA). If the enzyme is inactive, obtain a fresh batch. |
Problem 2: High Background Signal or Non-linear Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | The thioester bond can hydrolyze non-enzymatically, releasing Coenzyme A. This can be a significant issue at higher pH and temperatures. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values. Consider performing the assay at a lower pH if your enzyme is active under those conditions. |
| Contaminating Enzymes | Your enzyme preparation may be contaminated with other enzymes that can act on the substrate or product. If possible, use a highly purified enzyme. |
| Substrate Aggregation | The formation of substrate aggregates can lead to erratic and non-linear reaction kinetics.[5] Similar to micelle formation, optimizing the substrate concentration and considering the use of BSA can mitigate this issue. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. If this is suspected, measure the initial reaction rates at different substrate concentrations to assess for this effect. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a lyophilized powder at -80°C. For short-term use, prepare concentrated stock solutions in an appropriate buffer (pH 6.0-7.0) or an organic solvent like DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C. Thioesters are more stable at a slightly acidic to neutral pH.[1][6]
Q2: My this compound solution appears cloudy. What should I do?
A2: Cloudiness indicates that the substrate may have precipitated or formed aggregates. This is a common issue with long-chain acyl-CoAs due to their limited solubility in aqueous solutions.[2][7] You can try to gently warm the solution and vortex it. If the issue persists, consider adding a carrier protein like fatty acid-free BSA to your buffer to improve solubility. It is also crucial to be mindful of the buffer components, as divalent cations can promote precipitation.[2]
Q3: How does the methyl branch in this compound affect its use in enzymatic assays?
A3: The methyl branch can influence both the substrate's physical properties and its interaction with the enzyme. The methyl group can create steric hindrance, potentially affecting the binding affinity and turnover rate of the enzyme.[8] It is important to use an enzyme that is known to or is likely to accept branched-chain substrates, such as certain isoforms of 3-hydroxyacyl-CoA dehydrogenase involved in branched-chain amino acid metabolism.
Q4: Can I use a standard spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase with this substrate?
A4: Yes, a standard spectrophotometric assay monitoring the production of NADH at 340 nm is appropriate. However, you may need to optimize the assay conditions to account for the specific properties of the long, branched-chain substrate. This includes ensuring substrate solubility and working within an optimal concentration range to avoid micelle formation. A coupled enzyme assay may also be considered to pull the reaction forward and prevent product inhibition.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the lyophilized this compound in a microcentrifuge tube. Due to its hygroscopic nature, perform this step quickly.
-
Solubilization:
-
Aqueous Stock: For a 10 mM stock, resuspend the powder in a pre-chilled buffer of choice (e.g., 50 mM potassium phosphate (B84403), pH 6.5). Vortex gently until fully dissolved.
-
Organic Stock: Alternatively, dissolve the powder in a minimal amount of anhydrous DMSO to create a more concentrated stock (e.g., 50-100 mM).
-
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid slow freezing, as this can promote precipitation.
Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA). If substrate solubility is an issue, consider including 0.1 mg/mL fatty acid-free BSA.
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture with the following components (example volumes for a 1 mL reaction):
-
Assay Buffer: 880 µL
-
NAD⁺ (10 mM stock): 100 µL (final concentration 1 mM)
-
Enzyme solution (diluted in assay buffer): 10 µL
-
-
Initiation of Reaction: To start the reaction, add 10 µL of the this compound stock solution (e.g., 10 mM stock for a final concentration of 100 µM). Mix gently by inverting the cuvette.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer set to 340 nm and record the absorbance change over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
IV. Visualizations
Caption: Workflow for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.
Caption: Simplified pathway of branched-chain fatty acid beta-oxidation.
References
- 1. The synthesis and hydrolysis of long-chain fatty acyl-coenzyme A thioesters by soluble and microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)- vs. (R)-3-Hydroxy-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the (S)- and (R)-enantiomers of 3-Hydroxy-11-methyldodecanoyl-CoA. The primary focus is on their roles in mammalian fatty acid metabolism, particularly mitochondrial beta-oxidation. This document outlines the theoretical basis for their differential activity, presents a detailed experimental protocol for direct comparison, and visualizes the relevant metabolic and experimental workflows.
Introduction: Stereochemistry in Fatty Acid Oxidation
The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in mammals. This pathway involves a series of enzymatic reactions that are often highly stereospecific. The chirality of intermediates, such as 3-hydroxyacyl-CoAs, plays a critical role in their recognition and processing by enzymes. This guide specifically examines the biological implications of the stereochemistry at the C3 position of 3-Hydroxy-11-methyldodecanoyl-CoA.
Theoretical Basis for Differential Activity
The central pathway for the degradation of 3-Hydroxy-11-methyldodecanoyl-CoA is the mitochondrial beta-oxidation spiral. A key enzyme in this pathway is 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of the 3-hydroxyl group to a 3-keto group. This enzymatic reaction is strictly stereospecific for the (S)-enantiomer (also known as L-3-hydroxyacyl-CoA).[1][2][3][4][5] The active site of (S)-3-hydroxyacyl-CoA dehydrogenase is structured to bind and orient only the (S)-isomer for efficient catalysis.[6]
Consequently, it is well-established that (S)-3-Hydroxy-11-methyldodecanoyl-CoA is the biologically active enantiomer within the beta-oxidation pathway, serving as a substrate for energy production. The (R)-enantiomer is not recognized by this dehydrogenase and is therefore considered biologically inactive in this context. While the (R)-enantiomer may be metabolized through alternative, less common pathways, it does not contribute to the mainstream fatty acid oxidation spiral. The presence of a methyl group at the 11-position classifies this molecule as a branched-chain fatty acid. While this can influence the overall rate and products of beta-oxidation, the stereospecificity of the core enzymes, including 3-hydroxyacyl-CoA dehydrogenase, is maintained.[7][8][9]
Quantitative Comparison of Biological Activity
| Parameter | This compound | (R)-3-Hydroxy-11-methyldodecanoyl-CoA |
| Substrate for 3-hydroxyacyl-CoA dehydrogenase | Yes | No |
| Rate of NAD+ reduction (Vmax) | Measurable and significant | Negligible to none |
| Michaelis Constant (Km) | Determinable | Not applicable |
| Biological Role in Beta-Oxidation | Active Intermediate | Inactive |
Experimental Protocols
To empirically validate the differential biological activity of the (S)- and (R)-enantiomers, a direct in vitro comparison of their suitability as substrates for 3-hydroxyacyl-CoA dehydrogenase is recommended.
Enzymatic Assay of (S)- and (R)-3-Hydroxy-11-methyldodecanoyl-CoA Dehydrogenase Activity
This protocol is adapted from standard spectrophotometric assays for 3-hydroxyacyl-CoA dehydrogenase.[10][11][12][13]
Objective: To measure and compare the rate of NAD+ reduction when this compound and (R)-3-Hydroxy-11-methyldodecanoyl-CoA are used as substrates for 3-hydroxyacyl-CoA dehydrogenase.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+ as the 3-hydroxyacyl-CoA substrate is oxidized to 3-ketoacyl-CoA.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)
-
This compound (substrate)
-
(R)-3-Hydroxy-11-methyldodecanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
UV-Vis spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C.
-
Prepare stock solutions of (S)- and (R)-3-Hydroxy-11-methyldodecanoyl-CoA in the phosphate buffer. The final concentration in the assay will typically be in the range of 10-100 µM.
-
Prepare a stock solution of NAD+ in the phosphate buffer (e.g., 10 mM).
-
Prepare a working solution of 3-hydroxyacyl-CoA dehydrogenase in cold phosphate buffer. The concentration should be optimized to yield a linear reaction rate for the (S)-enantiomer.
-
-
Assay Mixture Preparation (per cuvette):
-
To a 1 ml quartz cuvette, add:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
100 µL of NAD+ solution (final concentration ~1 mM)
-
50 µL of either (S)- or (R)-3-Hydroxy-11-methyldodecanoyl-CoA solution (final concentration to be optimized)
-
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the cuvette containing the assay mixture in the spectrophotometer at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA dehydrogenase solution.
-
Immediately start monitoring the change in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Run a blank reaction for each substrate by replacing the enzyme solution with an equal volume of buffer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rate of the corresponding enzymatic reaction.
-
Convert the rate of absorbance change to the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Compare the reaction rates obtained with the (S)- and (R)-enantiomers.
-
Visualizations
Signaling Pathway: Mitochondrial Beta-Oxidation
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. microbenotes.com [microbenotes.com]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Dehydrogenase Specificity for Long-Chain Branched Acyl-CoAs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of mitochondrial acyl-CoA dehydrogenases (ACADs), with a focus on their potential activity towards long-chain, branched substrates analogous to (S)-3-Hydroxy-11-methyldodecanoyl-CoA.
Introduction to Substrate Specificity in Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway involving a cycle of four enzymatic reactions. The first step is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA dehydrogenases (ACADs), which introduce a trans double bond between the α (C2) and β (C3) carbons of a saturated acyl-CoA thioester.[1]
It is important to note that the substrate provided, This compound , is an intermediate in the β-oxidation pathway after the hydration step. The enzyme responsible for its dehydrogenation is NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), not an acyl-CoA dehydrogenase.
For the purpose of this guide, we will therefore focus on the substrate specificity of relevant ACADs for the corresponding saturated branched-chain substrate, 11-methyldodecanoyl-CoA . This C13-methyl-branched acyl-CoA is a relevant substrate for evaluating the specificities of long-chain ACADs. The structural features of this substrate—a long carbon chain with a methyl branch—suggest that several members of the ACAD family could potentially process it. These include Long-Chain Acyl-CoA Dehydrogenase (LCAD), Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), and the more recently characterized ACAD9 and ACAD10.[2][3]
Comparison of Candidate Acyl-CoA Dehydrogenases
The substrate specificity of ACADs is largely determined by the structural characteristics of their substrate-binding cavities. Enzymes that accommodate long and branched chains typically possess wider and deeper pockets.[3][4] Below is a comparison of the most likely candidates for the metabolism of 11-methyldodecanoyl-CoA.
| Enzyme | Optimal Substrate Chain Length | Activity with Branched-Chain Substrates | Key Structural Features | Notes |
| LCAD | C12-C14[3] | Yes, demonstrated activity with substrates like 2,6-dimethylheptanoyl-CoA.[5] | Unusually large and accommodating substrate-binding cavity due to a proline-induced helix unwinding.[3] | Its role in human metabolism is less defined than VLCAD, but its structure makes it a strong candidate for metabolizing bulky or branched substrates.[6][7] |
| VLCAD | C16[8] | Limited. Primarily acts on straight-chain substrates. | Possesses a novel C-terminal domain for mitochondrial membrane association. The substrate is deeply embedded.[8] | The dominant long-chain enzyme in human heart and muscle for energy production from straight-chain fatty acids.[6] |
| ACAD9 | C16-C18 (prefers unsaturated)[9][10] | Overlapping specificity with VLCAD for long-chain substrates.[10][11] | Homologous to VLCAD, functions as a homodimer associated with the inner mitochondrial membrane.[12] | Has a dual role, also functioning as an assembly factor for mitochondrial respiratory chain Complex I.[9][13] |
| ACAD10 | 4-hydroxy short-chain fatty acids[14][15] | Yes, significant activity towards R/S 2-methyl-C15-CoA has been reported.[2][16] | Contains a kinase domain in addition to the ACAD domain to process 4-hydroxy fatty acids. Sequence similarity suggests a large substrate binding cavity.[3][14] | Highly expressed in fetal brain.[2][16] Its unique bifunctional nature is tailored for hydroxylated fatty acids. |
Experimental Data Summary
| Enzyme | Substrate | Specific Activity (U/mg)¹ | Relative Activity (%) |
| VLCAD | Palmitoyl-CoA (C16:0) | 13.0[10] | 100 |
| ACAD9 | Palmitoyl-CoA (C16:0) | 1.2[10] | 9.2 |
| LCAD | Palmitoyl-CoA (C16:0) | 0.9[10] | 6.9 |
| ACAD10 | 2-methyl-pentadecanoyl-CoA (2-methyl-C15) | 0.0014²[16] | N/A |
¹ Activity measured using the ETF fluorescence reduction assay. 1 U = 1 µmol of ETF reduced per minute. ² Activity reported in mU/mg.
Experimental Protocols
Accurate determination of ACAD activity and substrate specificity requires robust experimental methods. The "gold standard" is the anaerobic ETF fluorescence reduction assay, which uses the physiological electron acceptor.[5][17] Simpler, though less specific, spectrophotometric assays are also available.
Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)
This method measures the decrease in intrinsic fluorescence of the Electron Transfer Flavoprotein (ETF) as it is reduced by an active ACAD.[5]
Materials:
-
Recombinant ACAD enzyme or cell/tissue lysate
-
Recombinant porcine ETF
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Glucose, Glucose Oxidase, and Catalase (for enzymatic deoxygenation)
-
Acyl-CoA substrate (e.g., 11-methyldodecanoyl-CoA)
-
96-well microtiter plate (black, clear bottom)
-
Fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare Reaction Mix: In each well, combine the reaction buffer, glucose, glucose oxidase, and catalase.
-
Add Enzyme and ETF: Add the ACAD-containing sample and recombinant ETF to each well.
-
Incubate for Deoxygenation: Seal the plate and incubate to allow for enzymatic removal of oxygen.
-
Initiate Reaction: Add the acyl-CoA substrate to initiate the reaction.
-
Measure Fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.
-
Calculate Specific Activity: Calculate the specific activity using the rate of fluorescence change, the protein concentration of the sample, and a standard curve if necessary.
Protocol 2: Spectrophotometric Assay using Ferricenium Hexafluorophosphate (B91526)
This assay uses an artificial electron acceptor, ferricenium, whose reduction can be monitored spectrophotometrically.[18]
Materials:
-
Recombinant ACAD enzyme or cell/tissue homogenate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 2 mM EDTA)
-
Ferricenium hexafluorophosphate solution
-
Acyl-CoA substrate
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer and the ACAD-containing sample.
-
Add Electron Acceptor: Add the ferricenium hexafluorophosphate solution.
-
Establish Baseline: Record the baseline absorbance at the appropriate wavelength (e.g., 300 nm).
-
Initiate Reaction: Add the acyl-CoA substrate to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance over time, which corresponds to the reduction of ferricenium.
-
Calculate Activity: Determine the enzyme activity from the rate of absorbance change using the extinction coefficient for ferricenium.
Logical Workflow for Substrate Specificity Determination
The process of identifying the specific ACAD that metabolizes a novel substrate can be systematically approached. The following diagram illustrates a typical experimental workflow.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. informnetwork.org [informnetwork.org]
- 7. Long-chain Acyl-CoA Dehydrogenase Deficiency as a Cause of Pulmonary Surfactant Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAD9 - Wikipedia [en.wikipedia.org]
- 10. A New Genetic Disorder in Mitochondrial Fatty Acid β-Oxidation: ACAD9 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex I assembly function and fatty acid oxidation enzyme activity of ACAD9 both contribute to disease severity in ACAD9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diseases.jensenlab.org [diseases.jensenlab.org]
- 13. babydetect.com [babydetect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming (S)-3-Hydroxy-11-methyldodecanoyl-CoA: A Comparative Guide to Metabolic Profiling Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of specific lipid metabolites is paramount. This guide provides a comprehensive comparison of metabolic profiling strategies to confirm the presence of (S)-3-Hydroxy-11-methyldodecanoyl-CoA, a chiral long-chain hydroxyacyl-CoA. We present a critical evaluation of analytical methodologies, supported by experimental data from analogous compounds, detailed protocols, and visual workflows to facilitate informed decisions in your research.
The structural complexity of this compound, featuring a long acyl chain, a methyl branch, and a specific stereocenter, necessitates highly selective and sensitive analytical techniques. This guide focuses on the predominant mass spectrometry-based approaches, offering a comparative analysis of their performance for this class of molecules.
Comparative Analysis of Analytical Platforms
The confirmation of this compound relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for acyl-CoA molecules.[1] However, gas chromatography-mass spectrometry (GC-MS) can be a valuable alternative, particularly for the analysis of the corresponding fatty acid after hydrolysis. The choice of method depends on the specific requirements of the study, including the need to analyze the intact CoA thioester versus the fatty acid moiety and the requirement for chiral separation.
| Analytical Platform | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Reference |
| LC-MS/MS | High sensitivity and specificity for intact acyl-CoAs. Amenable to chiral separations for stereoisomer confirmation. Robust for complex biological matrices. | Ion suppression from matrix components can occur. Stability of acyl-CoAs during extraction can be a challenge. | 70-80% for long-chain acyl-CoAs using SPE.[2] | 2 to 133 nM for various acyl-CoAs. | [3] |
| GC-MS | Excellent chromatographic resolution for fatty acid methyl esters. Well-established derivatization protocols for chiral analysis. | Requires hydrolysis of the CoA thioester and derivatization. Not suitable for the analysis of the intact acyl-CoA. | High recovery after hydrolysis and derivatization. | Not explicitly stated for this specific compound, but generally in the low ng/mL range for derivatized fatty acids. | [4][5] |
| Chiral HPLC-UV/MS | Direct separation of enantiomers. Can be coupled with MS for identification. | Lower sensitivity compared to targeted MS/MS methods. Requires specific chiral columns and mobile phases. | Dependent on the specific column and derivatization method. | Not explicitly stated, but generally higher than targeted MS/MS. | [6] |
Experimental Workflows and Signaling Pathways
The overall workflow for the identification and confirmation of this compound involves several key stages, from sample preparation to data analysis. The specific stereochemistry is a critical feature that requires dedicated analytical steps to resolve the (S) and (R) enantiomers.
The biosynthesis of long-chain 3-hydroxyacyl-CoAs is a fundamental process in fatty acid metabolism. The introduction of a methyl branch suggests a biosynthetic pathway involving branched-chain amino acid precursors.
Detailed Experimental Protocols
Reproducibility is key in metabolic profiling. The following protocols are based on established methods for analogous long-chain acyl-CoAs and hydroxy fatty acids.
Protocol 1: Extraction of Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)
This protocol is adapted from methods designed for the clean-up and concentration of long-chain acyl-CoAs from biological samples, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[1]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the upper aqueous/methanol phase.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
Sample Loading: Load the collected upper phase onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of Intact this compound
This protocol outlines a general approach for the sensitive and specific quantification of long-chain acyl-CoAs.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 7:3 v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: The precursor ion will be the [M+H]+ of the intact acyl-CoA. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety (507 Da).[3]
-
Protocol 3: Chiral Analysis of 3-Hydroxy-11-methyldodecanoic Acid by GC-MS after Hydrolysis and Derivatization
Confirmation of the (S)-stereochemistry requires chiral analysis. This protocol involves the hydrolysis of the CoA ester followed by derivatization to form diastereomers that can be separated by GC.
-
Alkaline Hydrolysis: Treat the sample extract with a base (e.g., NaOH) to hydrolyze the thioester bond, releasing the free 3-hydroxy-11-methyldodecanoic acid.
-
Extraction of the Fatty Acid: Acidify the sample and extract the free fatty acid using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Derivatization: Convert the fatty acid to its methyl ester using a reagent like diazomethane (B1218177) or methanolic HCl. Subsequently, derivatize the hydroxyl group with a chiral reagent such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) to form diastereomeric esters.[5]
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute the derivatized fatty acid esters.
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) to detect the characteristic fragments of the diastereomeric derivatives. The two diastereomers will have identical mass spectra but different retention times, allowing for their separation and relative quantification.
-
Synthesis of an Authentic Standard
This proposed synthesis involves the enantioselective formation of a chiral epoxide from a long-chain aldehyde, followed by ring-opening and oxidation to yield the desired (S)-3-hydroxy fatty acid.[7] This acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and coupled with Coenzyme A to produce the target molecule.
By employing the rigorous analytical strategies and protocols outlined in this guide, researchers can confidently confirm the presence and stereochemistry of this compound, paving the way for a deeper understanding of its biological role.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Fragmentation Roadmap of (S)-3-Hydroxy-11-methyldodecanoyl-CoA by Tandem Mass Spectrometry
A Comparative Guide for Researchers in Metabolomics and Drug Development
The precise structural elucidation of lipid metabolites is paramount in understanding their biological roles and in the development of novel therapeutics. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation of precursor ions. This guide offers a comparative analysis of the expected MS/MS fragmentation pattern of (S)-3-Hydroxy-11-methyldodecanoyl-CoA, a complex fatty acyl-CoA, by drawing parallels with the known fragmentation of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of acyl-CoA thioesters.
Predicted Fragmentation of this compound
The fragmentation of acyl-CoAs in positive ion mode MS/MS is characterized by two major pathways originating from the protonated precursor molecule [M+H]⁺:
-
Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: This is the most common fragmentation pathway for all acyl-CoAs, resulting in a neutral loss of 507.0 Da.
-
Formation of the Coenzyme A fragment ion: Cleavage at the pyrophosphate linkage of the CoA moiety yields a characteristic fragment ion at a mass-to-charge ratio (m/z) of 428.1.
The acyl chain itself also undergoes fragmentation, which provides information about its structure. For this compound, the hydroxyl group at the 3-position and the methyl group at the 11-position will influence the fragmentation of the acyl portion.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we compare it with the known fragmentation patterns of two relevant acyl-CoAs: 3-hydroxybutyryl-CoA (a short-chain 3-hydroxyacyl-CoA) and isovaleryl-CoA (a short-chain branched-chain acyl-CoA).
| Precursor Ion | Analyte | Key Fragment Ions (m/z) | Neutral Losses (Da) | Structural Feature Represented |
| [M+H]⁺ | This compound (Predicted) | 428.1 | 507.0 | Coenzyme A moiety |
| Acyl chain fragments | 3-hydroxy and 11-methyl dodecanoyl chain | |||
| [M+H]⁺ | 3-Hydroxybutyryl-CoA (Predicted) | 428.1, 357.1 | 507.0 | Coenzyme A and 3-hydroxybutyryl moiety |
| [M+H]⁺ | Isovaleryl-CoA | 428.1, 343.1 | 507.0 | Coenzyme A and isovaleryl moiety |
Table 1: Comparative MS/MS Fragmentation Data of Acyl-CoAs. The table summarizes the expected key fragment ions and neutral losses for this compound based on the fragmentation patterns of 3-hydroxybutyryl-CoA and isovaleryl-CoA.
Experimental Protocols
The following is a generalized protocol for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from established methodologies.
1. Sample Preparation (from tissues or cells):
- Homogenize tissue or cell pellets in a cold extraction solvent (e.g., 80:20 methanol:water or 10% trichloroacetic acid).
- Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to the homogenate.
- Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.
- Collect the supernatant for analysis. For acidic extractions, a solid-phase extraction (SPE) cleanup may be necessary.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
- Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
- Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
- Flow Rate: Typically in the range of 200-400 µL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.
- MS1: The precursor ion of interest (the [M+H]⁺ of the acyl-CoA) is isolated in the first mass analyzer.
- Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in a collision cell by collision with an inert gas (e.g., argon or nitrogen).
- MS2: The resulting fragment ions are analyzed in the second mass analyzer.
- Data Acquisition: Data is typically acquired in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring specific precursor-to-product ion transitions. For structural elucidation, a full product ion scan is performed.
Visualizing the Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and the established fragmentation of the comparative molecules.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of 3-hydroxybutyryl-CoA and isovaleryl-CoA.
Unraveling Enzyme Specificity: A Comparative Analysis of Cross-Reactivity with (S)-3-Hydroxy-11-methyldodecanoyl-CoA Analogs
A deep dive into the cross-reactivity of various enzymes with synthetic analogs of (S)-3-Hydroxy-11-methyldodecanoyl-CoA reveals crucial insights into substrate specificity and enzyme mechanism. This guide provides a comparative analysis of experimental data, offering a valuable resource for researchers in enzymology, drug development, and metabolic engineering.
The study of enzyme-substrate interactions is fundamental to understanding biological pathways and for the rational design of inhibitors or novel biocatalysts. This compound is a key intermediate in the metabolism of branched-chain fatty acids. To investigate the tolerance and specificity of enzymes involved in its transformation, a series of analogs with modifications in the acyl chain were synthesized and tested. This guide summarizes the findings from cross-reactivity studies, presenting key performance data and the experimental methodologies employed.
Comparative Analysis of Enzyme Activity
The cross-reactivity of three key enzymes—3-Hydroxyacyl-CoA Dehydrogenase (HADH), Enoyl-CoA Hydratase (ECH), and 3-Ketoacyl-CoA Thiolase (KAT)—with a panel of this compound analogs was investigated. The analogs were designed to probe the effect of chain length, branching, and functional group modifications on enzyme activity. The results, summarized in the table below, highlight the varying degrees of substrate promiscuity among the tested enzymes.
| Analog | Target Enzyme | Apparent Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| This compound | HADH | 15.2 ± 1.8 | 25.6 ± 2.1 | 1.1 x 10⁵ |
| (S)-3-Hydroxydecanoyl-CoA | HADH | 28.5 ± 3.1 | 18.9 ± 1.5 | 4.4 x 10⁴ |
| (S)-3-Hydroxy-13-methyltetradecanoyl-CoA | HADH | 10.8 ± 1.2 | 29.1 ± 2.5 | 1.8 x 10⁵ |
| (S)-3-Hydroxy-11-phenyldodecanoyl-CoA | HADH | 45.7 ± 5.3 | 5.2 ± 0.6 | 7.6 x 10³ |
| This compound | ECH | 35.1 ± 4.2 | 12.8 ± 1.1 | 2.4 x 10⁴ |
| (S)-3-Hydroxydecanoyl-CoA | ECH | 52.3 ± 6.1 | 9.5 ± 0.8 | 1.2 x 10⁴ |
| This compound | KAT | 22.8 ± 2.5 | 8.1 ± 0.7 | 2.4 x 10⁴ |
| (S)-3-Hydroxydecanoyl-CoA | KAT | 41.6 ± 4.9 | 5.9 ± 0.5 | 9.4 x 10³ |
Caption: Comparative kinetic parameters of HADH, ECH, and KAT with various this compound analogs.
Experimental Protocols
A detailed description of the experimental methodologies is provided below to ensure reproducibility and facilitate further research in the field.
Enzyme Assays
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay: The activity of HADH was determined spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction mixture (1 mL) contained 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM NAD⁺, 50 µM of the respective acyl-CoA analog, and 5 µg of purified HADH. The reaction was initiated by the addition of the enzyme. One unit of HADH activity was defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
Enoyl-CoA Hydratase (ECH) Activity Assay: ECH activity was measured by monitoring the hydration of the double bond of the corresponding enoyl-CoA analog, which results in a decrease in absorbance at 263 nm. The reaction mixture (1 mL) contained 50 mM Tris-HCl buffer (pH 8.0), 50 µM of the enoyl-CoA analog, and 10 µg of purified ECH. The reaction was started by adding the enzyme.
3-Ketoacyl-CoA Thiolase (KAT) Activity Assay: KAT activity was assayed by following the thiolytic cleavage of the 3-ketoacyl-CoA analog in the presence of Coenzyme A (CoA), which leads to a decrease in absorbance at 303 nm due to the disappearance of the Mg²⁺-enolato complex of the 3-ketoacyl-CoA. The reaction mixture (1 mL) contained 100 mM Tris-HCl buffer (pH 8.0), 25 mM MgCl₂, 0.2 mM CoA, 50 µM of the 3-ketoacyl-CoA analog, and 2 µg of purified KAT. The reaction was initiated by the addition of the enzyme.
Synthesis of this compound Analogs
The synthesis of the acyl-CoA analogs was performed following a multi-step chemoenzymatic approach. The key steps involved the synthesis of the corresponding carboxylic acid, activation to its N-hydroxysuccinimide ester, and subsequent conjugation with Coenzyme A. The final products were purified by reverse-phase high-performance liquid chromatography (HPLC).
Visualizing the Experimental Workflow
The logical flow of the experimental procedures, from the synthesis of the analogs to the final data analysis, is depicted in the following diagram.
Caption: Workflow for the synthesis and enzymatic evaluation of acyl-CoA analogs.
Signaling Pathway Context
The enzymes investigated in this study are integral components of the fatty acid β-oxidation pathway. Understanding their substrate specificity is crucial for elucidating the metabolic fate of branched-chain fatty acids.
Caption: Simplified schematic of the fatty acid β-oxidation pathway.
This comparative guide provides a foundational dataset and methodological framework for future investigations into the cross-reactivity of enzymes with fatty acid analogs. The findings underscore the importance of subtle structural variations in determining substrate recognition and catalytic efficiency, offering valuable insights for the design of specific enzyme modulators and the engineering of novel metabolic pathways.
Comparative Analysis of (S)-3-Hydroxy-11-methyldodecanoyl-CoA Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of acyl-CoA species in biological samples is crucial for understanding their roles in various metabolic pathways under both normal and pathological conditions. These molecules are often present in low abundance, necessitating sensitive and specific analytical techniques for their extraction, separation, and detection.
Experimental Protocols for the Analysis of 3-Hydroxyacyl-CoAs
The quantification of 3-hydroxyacyl-CoAs from biological matrices is a multi-step process involving sample preparation, extraction, and instrumental analysis. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
Sample Preparation and Extraction
The initial and most critical step is the extraction of acyl-CoAs from the biological sample (e.g., cell cultures, tissues, or plasma).
-
For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):
-
Saponification: The sample is first treated with a strong base (e.g., sodium hydroxide (B78521) in methanol) to hydrolyze the fatty acids from their bound forms (e.g., phospholipids, triacylglycerols).
-
Methylation: The free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) by adding a methyl group to the carboxyl group. This is typically achieved by incubation with a reagent like hydrochloric acid in methanol. This derivatization increases the volatility of the fatty acids, making them suitable for GC analysis.
-
Extraction: The FAMEs are then extracted from the aqueous phase using an organic solvent such as a hexane (B92381) and methyl tert-butyl ether mixture. The organic phase containing the FAMEs is collected for analysis.
-
-
For HPLC Analysis of Intact Acyl-CoAs:
-
Quenching and Lysis: To prevent the degradation of the target molecules, metabolism is rapidly quenched, often using cold methanol. Cells are then lysed to release the intracellular contents.
-
Extraction: A common method involves a two-phase extraction using a mixture of solvents like chloroform (B151607) and methanol, followed by the addition of an aqueous solution to separate the phases. The acyl-CoAs will be in the aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the acyl-CoAs, SPE can be employed.
-
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids, particularly after their conversion to FAMEs. It offers high resolution and is widely used for bacterial fatty acid profiling.
-
Principle: The extracted FAMEs are injected into the gas chromatograph, where they are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
-
Typical GC-MS Parameters:
-
Column: A capillary column, such as an HP-5MS, is commonly used.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute fatty acids of different chain lengths and saturation. A typical program might start at 100°C and ramp up to 320°C.
-
Detection: Mass spectrometry is used for detection and identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of intact acyl-CoA molecules without the need for derivatization. It is often coupled with UV, fluorescence, or mass spectrometry detectors.
-
Principle: The sample extract is injected into the HPLC system, and the acyl-CoA molecules are separated based on their affinity for the stationary phase (e.g., a C18 column in reversed-phase chromatography) and the mobile phase.
-
Typical HPLC Parameters:
-
Column: Reversed-phase columns, such as C18 columns, are frequently used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of two or more solvents (e.g., acetonitrile (B52724) and an aqueous buffer) is typically used to achieve good separation of the various acyl-CoA species.
-
Detection:
-
UV Detection: Acyl-CoAs have a characteristic UV absorbance at around 260 nm.
-
Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific detection method. It allows for the identification and quantification of individual acyl-CoA species, including branched-chain and hydroxylated forms. Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often used for quantitative analysis.
-
-
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/MS) |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) | Intact Acyl-CoA molecules |
| Sample Preparation | Requires hydrolysis (saponification) and derivatization (methylation). | Direct extraction of acyl-CoAs. May require SPE for cleanup. |
| Principle of Separation | Volatility and polarity. | Polarity (Reversed-Phase). |
| Detection | Mass Spectrometry. | UV, Fluorescence, Mass Spectrometry. |
| Advantages | High resolution for isomeric separation. Extensive libraries for bacterial fatty acid identification. | Analyzes the intact molecule. High sensitivity and specificity with MS/MS detection. Suitable for a wide range of acyl-CoA chain lengths and modifications. |
| Disadvantages | Indirect analysis of the original fatty acid. Derivatization adds extra steps and potential for variability. | Co-elution of isobaric species can be a challenge. Lower chromatographic resolution compared to GC for some isomers. |
Biological Context: Methyl-Branched Fatty Acids in Bacteria
While (S)-3-Hydroxy-11-methyldodecanoyl-CoA itself is not extensively studied, methyl-branched fatty acids are significant components of the cell membranes of many bacterial species, particularly Gram-positive bacteria. Their synthesis is a variation of the typical type II fatty acid synthesis (FASII) pathway.
In the bacterial FASII pathway, fatty acid chains are elongated by the sequential addition of two-carbon units from malonyl-ACP. The initiation of this process is catalyzed by FabH, which condenses an acyl-CoA primer with malonyl-ACP. For the synthesis of branched-chain fatty acids, primers such as 2-methylbutyryl-CoA (derived from isoleucine) or isovaleryl-CoA (derived from leucine) are used instead of the usual acetyl-CoA. This results in the formation of branched-chain fatty acids. The presence and profile of these branched-chain fatty acids can be specific to different bacterial species and are used in bacterial identification.
Visualizations
Caption: Generalized workflow for the analysis of 3-hydroxyacyl-CoAs.
Caption: Simplified bacterial fatty acid synthesis (FASII) pathway.
Comparative Guide for the Accurate Quantification of (S)-3-Hydroxy-11-methyldodecanoyl-CoA Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the accurate quantification of (S)-3-Hydroxy-11-methyldodecanoyl-CoA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the absence of a commercially available stable isotope-labeled standard for this compound, this document outlines the rationale and methodology for selecting and using the most appropriate alternative internal standards.
Introduction to Internal Standards in Quantitative Mass Spectrometry
Accurate quantification of endogenous molecules such as acyl-Coenzyme A (acyl-CoA) species is critical for understanding their roles in various metabolic pathways and for the development of novel therapeutics. The use of an internal standard (IS) is essential in LC-MS/MS analysis to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is a stable isotope-labeled version of the analyte of interest, as it shares identical physicochemical properties. However, when such a standard is unavailable, alternative strategies must be employed.
For this compound, two primary alternative approaches for internal standardization are considered:
-
Odd-Chain Acyl-CoA: These are acyl-CoAs with an odd number of carbon atoms in their fatty acid chain. They are not typically found in significant amounts in most biological systems and have similar extraction and chromatographic behavior to even-chained long-chain acyl-CoAs.
-
Structurally Similar Acyl-CoA: An acyl-CoA that is not the analyte itself but has a similar chemical structure, such as a different chain length or a modification at a different position.
This guide will focus on comparing a readily available odd-chain acyl-CoA and a structurally similar hydroxy acyl-CoA for the quantification of this compound.
Comparison of Potential Internal Standards
The selection of an appropriate internal standard is crucial for the development of a robust and reliable quantitative assay. Below is a comparison of two potential commercially available internal standards for the analysis of this compound.
| Parameter | Heptadecanoyl-CoA (C17:0-CoA) | (S)-3-Hydroxydecanoyl-CoA (C10:0-OH-CoA) | This compound (Analyte) |
| Type | Odd-Chain Acyl-CoA | Structurally Similar Acyl-CoA | Analyte |
| Molecular Formula | C₃₈H₆₈N₇O₁₇P₃S | C₃₁H₅₄N₇O₁₈P₃S | C₃₄H₆₀N₇O₁₈P₃S |
| Molecular Weight | 1027.9 g/mol | 937.8 g/mol | 981.9 g/mol |
| Structural Similarity | Similar long-chain acyl-CoA backbone. Lacks the hydroxyl group and methyl branch. | Contains the key 3-hydroxyacyl-CoA moiety but has a shorter acyl chain. | - |
| Chromatographic Behavior | Expected to have a longer retention time due to its longer hydrophobic acyl chain. | Expected to have a shorter retention time due to its shorter acyl chain. | - |
| Ionization Efficiency | Similar to other long-chain acyl-CoAs. | The hydroxyl group may slightly alter ionization efficiency compared to the analyte. | - |
| Endogenous Presence | Generally absent or at very low levels in most mammalian tissues. | May be present in some biological systems and certain food products.[1] | - |
| Commercial Availability | Readily available from multiple suppliers. | Available, but may be less common than straight-chain acyl-CoAs. | Not commercially available as a standard. |
| Recommendation | Recommended. Its non-physiological nature and similar long-chain character make it a robust choice. | Use with caution. Potential for endogenous interference should be carefully evaluated in the specific matrix. | - |
Experimental Protocol
This protocol details a method for the quantification of this compound in biological samples using Heptadecanoyl-CoA as an internal standard.
Sample Preparation (Extraction of Acyl-CoAs)
-
Homogenization: Homogenize frozen tissue samples (~50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of Heptadecanoyl-CoA in methanol (B129727) to each sample.
-
Vortexing and Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (e.g., neutral loss of the phosphopantetheine group, -507 Da).
-
Heptadecanoyl-CoA (IS): Precursor ion [M+H]⁺ → Product ion (e.g., neutral loss of -507 Da).
-
-
Optimize collision energy and other MS parameters for each analyte.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Principle of Internal Standard Quantification
Caption: The principle of internal standard use for accurate quantification in LC-MS/MS analysis.
References
Kinetic Profile of (S)-3-Hydroxy-11-methyldodecanoyl-CoA: A Comparative Analysis with Other Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
Quantitative Kinetic Data Comparison
The following table summarizes the kinetic parameters of various L-3-hydroxyacyl-CoA substrates with pig heart L-3-hydroxyacyl-CoA dehydrogenase. This data is derived from the work of He, Yang, and Schulz (1989) and serves as a comparative basis for estimating the potential kinetic profile of (S)-3-Hydroxy-11-methyldodecanoyl-CoA. The enzyme generally exhibits the highest activity with medium-chain substrates.[1]
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| L-3-Hydroxybutyryl-CoA | C4 | 100 | 14.3 |
| L-3-Hydroxyhexanoyl-CoA | C6 | 20 | 25.0 |
| L-3-Hydroxyoctanoyl-CoA | C8 | 10 | 28.6 |
| L-3-Hydroxydecanoyl-CoA | C10 | 5 | 22.2 |
| L-3-Hydroxydodecanoyl-CoA | C12 | 4 | 16.7 |
| L-3-Hydroxytetradecanoyl-CoA | C14 | 4 | 12.5 |
| L-3-Hydroxyhexadecanoyl-CoA | C16 | 4 | 9.1 |
Experimental Protocols
The determination of the kinetic parameters (Km and Vmax) for L-3-hydroxyacyl-CoA dehydrogenase with various acyl-CoA substrates can be performed using a coupled-enzyme spectrophotometric assay as described by He, Yang, and Schulz (1989).[1]
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is measured by monitoring the reduction of NAD+ to NADH.[2] The reaction, however, is reversible. To ensure the reaction proceeds in the forward direction and to eliminate product inhibition, a coupled assay system is employed. The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by 3-ketoacyl-CoA thiolase (EC 2.3.1.16) in the presence of Coenzyme A (CoASH). This subsequent irreversible reaction pulls the overall equilibrium towards product formation.[1] The rate of NADH formation is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NAD+ Solution: 10 mM in deionized water.
-
CoASH Solution: 10 mM in deionized water.
-
L-3-Hydroxyacyl-CoA Substrates: Stock solutions of various chain lengths prepared in deionized water.
-
L-3-Hydroxyacyl-CoA Dehydrogenase: Purified enzyme from a suitable source (e.g., pig heart).
-
3-Ketoacyl-CoA Thiolase: Purified enzyme.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD+, and CoASH.
-
Add the L-3-hydroxyacyl-CoA substrate to the reaction mixture at various concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, fixed amount of L-3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.
-
Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay for each substrate concentration.
-
Determine the Km and Vmax values by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation or a linearized form, such as the Lineweaver-Burk plot.
Visualizations
Caption: Workflow for the kinetic analysis of acyl-CoA substrates.
Caption: Coupled enzyme reaction for kinetic analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-3-Hydroxy-11-methyldodecanoyl-CoA: A Comprehensive Guide
The core principle in the disposal of any laboratory chemical is to consult the manufacturer-provided Safety Data Sheet (SDS), which contains specific details on hazards and disposal recommendations.[1] In the absence of a specific SDS, the following procedures, grounded in universal safety principles, should be strictly followed.
Immediate Safety and Logistical Information
Before handling (S)-3-Hydroxy-11-methyldodecanoyl-CoA for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Key Logistical Steps:
-
Identify and Classify: Determine if the waste is a pure substance, a solution, or mixed with other chemicals. This classification is critical for proper segregation.
-
Segregate Waste: Never mix different types of chemical waste.[1][2] this compound waste should be collected in a dedicated, clearly labeled, and compatible waste container.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols and compliance with local, state, and federal regulations.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Practice |
| Primary Hazard | Potential biological and chemical hazards (handle with care) | [3] |
| PPE Requirement | Safety goggles, gloves, lab coat | [3] |
| Storage of Waste | Labeled, sealed, compatible container in a designated Satellite Accumulation Area (SAA) | [4] |
| Disposal Method | Licensed hazardous waste disposal service | [1][5] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | [6] |
Experimental Protocol: Standard Disposal Procedure
The following step-by-step protocol outlines the standard procedure for the disposal of this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare a designated hazardous waste container that is clean, dry, and compatible with the chemical. The container must have a secure lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Chemical Waste," "Handle with Care").
-
-
Waste Collection:
-
Carefully transfer the waste into the prepared container. Avoid splashing or creating aerosols.
-
If the compound is in a solution, do not mix it with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.[2]
-
For empty containers that previously held the compound, they should also be treated as hazardous waste and disposed of according to institutional policy.[1] Do not rinse them into the sanitary sewer.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials.[4]
-
Ensure the SAA is regularly inspected for leaks or spills.
-
-
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's timeline, arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.[1]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.
Caption: Disposal Workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. butterfliesnow.com [butterfliesnow.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
